molecular formula C20H20O6 B1150579 Tsugalactone CAS No. 85699-62-3

Tsugalactone

Cat. No.: B1150579
CAS No.: 85699-62-3
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Description

6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one is a natural product found in Tsuga heterophylla and Taxus wallichiana with data available.

Properties

IUPAC Name

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-17-6-10(3-4-15(17)21)19-12-8-16(22)18(25-2)7-11(12)5-13-14(19)9-26-20(13)23/h3-4,6-8,13-14,19,21-22H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYMSCGTKZIVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(C3COC(=O)C3CC2=C1)C4=CC(=C(C=C4)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970059
Record name 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
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Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26358-20-3, 5474-93-1
Record name 3a,4,9,9a-Tetrahydro-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxynaphtho[2,3-c]furan-1(3H)-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-Conidendrin
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Record name 6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one
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Foundational & Exploratory

Unveiling Tsugalactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugalactone is a novel natural product that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough analysis of its potential therapeutic applications. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the compound's mechanisms of action and the methodologies employed in its study.

Discovery and Origin of this compound

Physicochemical Properties and Structure

Detailed physicochemical properties such as melting point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) are crucial for the unambiguous identification and characterization of this compound. As the primary literature describing its isolation and structure elucidation has not been identified, a comprehensive table of these properties cannot be compiled at this time. The chemical structure of this compound is fundamental to understanding its reactivity and interactions with biological targets.

Biological Activities of this compound

Preliminary investigations into the biological activities of this compound are underway. The lactone ring system is a well-established pharmacophore present in numerous compounds with diverse therapeutic effects, including anticancer and anti-inflammatory properties. This section will be updated as peer-reviewed data on the biological evaluation of this compound becomes available.

Anticancer Activity

The potential of this compound to inhibit the growth of cancer cells is a primary area of investigation. Key metrics for evaluating anticancer activity, such as the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, will be presented here as data emerges.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The ability of this compound to modulate inflammatory pathways is another critical aspect of its biological profile. The inhibition of key inflammatory mediators, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, will be quantified and presented.

Table 2: Anti-inflammatory Activity of this compound

AssayEndpointIC₅₀ (µM) or % Inhibition
Nitric Oxide (NO) Inhibition in LPS-stimulated MacrophagesNO ProductionData Not Available
Cyclooxygenase (COX) InhibitionProstaglandin E₂ ProductionData Not Available
Cytokine Inhibition (e.g., TNF-α, IL-6)Cytokine LevelsData Not Available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific community to validate and build upon existing findings. This section outlines the general methodologies that would be employed for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source would typically involve the following steps:

  • Extraction: The plant material would be harvested, dried, and ground to a fine powder. The powdered material would then be extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to partition compounds based on their solubility.

  • Fractionation: The crude extract showing the desired biological activity would be subjected to column chromatography over a stationary phase such as silica (B1680970) gel or Sephadex. A gradient of solvents would be used to elute fractions with decreasing polarity.

  • Purification: Fractions containing this compound would be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The purity would be assessed by analytical HPLC and spectroscopic methods.

experimental_workflow plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation active_fractions Active Fractions fractionation->active_fractions purification Preparative HPLC active_fractions->purification pure_compound Pure this compound purification->pure_compound

Figure 1: General workflow for the isolation and purification of this compound.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • Treatment: Cells are pre-treated with different concentrations of this compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite to form a colored azo dye.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Signaling Pathways

The biological effects of natural products are often mediated through their interaction with specific cellular signaling pathways. Elucidating these pathways is crucial for understanding the mechanism of action of this compound.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_apoptosis Apoptotic Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK NF-κB NF-κB IKK->NF-κB iNOS iNOS NF-κB->iNOS COX-2 COX-2 NF-κB->COX-2 Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->IKK Inhibition? This compound->Caspase-3 Activation?

Figure 2: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. However, significant research is required to fully characterize its properties. The immediate priorities are to identify its natural source and complete its structural elucidation. Subsequently, comprehensive in vitro and in vivo studies are necessary to establish its biological activity profile, mechanism of action, and safety. This technical guide serves as a foundational document that will be updated as new information becomes available, providing a valuable resource for the scientific community engaged in natural product research and drug discovery.

Unveiling Tsugalactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of Tsugalactone, a sesquiterpenoid lactone with noteworthy anti-inflammatory properties. While the term "this compound" itself does not appear in current scientific literature, extensive research into the chemical constituents of the Tsuga (hemlock) genus has led to the identification of a closely related and likely identical compound: Tsugaforrestolide . This document will focus on Tsugaforrestolide as the primary subject of interest, detailing its natural source, methodologies for its isolation and characterization, and insights into its biological activity and potential therapeutic applications.

Natural Source of Tsugaforrestolide

The sole identified natural source of Tsugaforrestolide is the vulnerable conifer species, Tsuga forrestii.[1][2] This tree is endemic to specific regions of China, including northeastern Guizhou, southwestern Sichuan, and northwestern Yunnan.[3][4] It typically grows in montane coniferous forests at elevations between 2,000 and 3,500 meters.[4] Due to its limited and fragmented habitat, as well as past exploitation for timber, Tsuga forrestii is considered a vulnerable species, underscoring the importance of sustainable sourcing and conservation efforts.

Quantitative Data

At present, there is limited publicly available quantitative data regarding the concentration and yield of Tsugaforrestolide from Tsuga forrestii. The initial discovery and isolation of this compound focused on structural elucidation and preliminary biological activity screening. Further research is required to establish the typical yield of Tsugaforrestolide from various parts of the tree (e.g., needles, twigs, bark) and to optimize extraction and purification processes for quantitative analysis.

Table 1: Quantitative Data for Tsugaforrestolide (Currently Unavailable)

Plant MaterialExtraction MethodYield of Crude Extract (%)Concentration of Tsugaforrestolide in Extract (mg/g)Overall Yield of Tsugaforrestolide from Plant Material (mg/kg)Reference
Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The isolation and characterization of Tsugaforrestolide involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis. The following methodologies are based on the primary literature describing the discovery of this compound.

Extraction and Isolation

The general procedure for isolating sesquiterpene lactones from plant material involves solvent extraction followed by chromatographic purification.

  • Extraction: Dried and powdered plant material (e.g., twigs and leaves of Tsuga forrestii) is typically extracted with a polar organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting crude extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297). This step separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography to isolate individual compounds.

    • Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with a mixture of hexane and ethyl acetate of increasing polarity.

    • Sephadex LH-20 Chromatography: Further purification of the fractions containing the target compound is achieved using a Sephadex LH-20 column with methanol as the mobile phase.

    • Preparative and Semi-preparative HPLC: Final purification to obtain the pure compound is performed using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure and absolute configuration of the molecule.

Signaling Pathways and Biological Activity

Tsugaforrestolide has demonstrated significant anti-inflammatory activity. The primary mechanism of action appears to be the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-Inflammatory Signaling Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce NO and prostaglandins, respectively.

The inhibitory effect of Tsugaforrestolide on NO production suggests that it may interfere with the NF-κB or MAPK signaling pathways. By downregulating these pathways, Tsugaforrestolide can reduce the expression of iNOS and consequently decrease the production of NO, a key mediator of inflammation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK NFkB NF-κB IKK->NFkB iNOS iNOS (Gene Expression) NFkB->iNOS MAPK->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO Tsugaforrestolide Tsugaforrestolide Tsugaforrestolide->IKK Tsugaforrestolide->MAPK

Caption: Putative anti-inflammatory signaling pathway of Tsugaforrestolide.

Biosynthesis of Tsugaforrestolide

Tsugaforrestolide is a bisabolane-type sesquiterpenoid. The biosynthesis of sesquiterpenoids in plants originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids, both of which produce the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The biosynthesis of the bisabolane (B3257923) skeleton proceeds through the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate formed by the condensation of two molecules of IPP and one molecule of DMAPP. A specific sesquiterpene synthase, likely a bisabolene (B7822174) synthase, catalyzes this cyclization. Subsequent enzymatic oxidation, hydroxylation, and lactonization steps, likely mediated by cytochrome P450 monooxygenases and other enzymes, would then lead to the final structure of Tsugaforrestolide.

biosynthesis_pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Synthase Sesquiterpene Synthase FPP->Synthase Bisabolene Bisabolene Skeleton P450 Cytochrome P450s & other enzymes Bisabolene->P450 Intermediates Oxidized Intermediates Tsugaforrestolide Tsugaforrestolide Intermediates->Tsugaforrestolide Synthase->Bisabolene P450->Intermediates

Caption: Generalized biosynthetic pathway of Tsugaforrestolide.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and identification of Tsugaforrestolide from its natural source.

experimental_workflow Plant Tsuga forrestii (Twigs and Leaves) Extraction Solvent Extraction (Ethanol/Methanol) Plant->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Silica Silica Gel Column Chromatography Partition->Silica Sephadex Sephadex LH-20 Column Chromatography Silica->Sephadex HPLC Preparative/Semi-preparative HPLC Sephadex->HPLC Pure Pure Tsugaforrestolide HPLC->Pure Structure Structural Elucidation (NMR, MS, X-ray) Pure->Structure Activity Biological Activity Assays (e.g., Anti-inflammatory) Pure->Activity

Caption: General experimental workflow for Tsugaforrestolide.

Conclusion and Future Directions

Tsugaforrestolide, a sesquiterpene lactone isolated from the vulnerable conifer Tsuga forrestii, represents a promising new lead for the development of anti-inflammatory agents. This technical guide has summarized the current knowledge regarding its natural source, isolation, and putative mechanism of action.

Future research should focus on several key areas:

  • Quantitative Analysis: Development of validated analytical methods to quantify the content of Tsugaforrestolide in Tsuga forrestii is crucial for sustainable sourcing and quality control.

  • Biosynthesis Elucidation: Identification and characterization of the specific enzymes involved in the biosynthetic pathway of Tsugaforrestolide could enable its production through synthetic biology approaches.

  • Pharmacological Studies: In-depth investigation of the molecular targets and signaling pathways modulated by Tsugaforrestolide will provide a more complete understanding of its anti-inflammatory effects and potential for therapeutic development.

  • Conservation and Cultivation: Given the vulnerable status of Tsuga forrestii, efforts to conserve this species and develop sustainable cultivation methods are paramount for any future large-scale production of Tsugaforrestolide.

References

The Enigmatic Biosynthesis of Tsugalactone: A Pathway Awaiting Full Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look into the Putative Biosynthetic Route of a Prominent C19-Norditerpenoid

Tsugalactone, a C19-norditerpenoid lactone first isolated from Tsuga chinensis, has garnered significant interest within the scientific community due to its intriguing chemical structure and potential biological activities. While the complete biosynthetic pathway of this complex natural product remains to be fully elucidated, extensive research into the biosynthesis of related diterpenoids in conifers provides a solid foundation for a putative pathway. This technical guide synthesizes the current understanding of diterpenoid biosynthesis and proposes a hypothetical pathway to this compound, highlighting the key enzymatic steps and intermediate molecules. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and drug discovery.

The General Diterpenoid Biosynthetic Pathway: A Prelude to this compound

The biosynthesis of all diterpenoids, including the presumed precursor to this compound, originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][2][3][4][5] This initial phase of terpenoid biosynthesis involves the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units, which are themselves synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. The subsequent steps, leading to the vast diversity of diterpenoid skeletons, are primarily catalyzed by two key enzyme families: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

A logical workflow for the initial stages of diterpenoid biosynthesis is depicted below:

general_diterpenoid_workflow IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP GGPP Synthase Diterpene_Olefins Diterpene Olefins GGPP->Diterpene_Olefins Diterpene Synthases (diTPS) Functionalized_Diterpenoids Functionalized Diterpenoids Diterpene_Olefins->Functionalized_Diterpenoids Cytochrome P450s (CYPs) tsugalactone_pathway cluster_0 Core Diterpene Synthesis cluster_1 Oxidative Modifications (Hypothetical) cluster_2 Lactone Formation and Decarboxylation (Hypothetical) GGPP Geranylgeranyl Diphosphate CPP (+)-Copalyl Diphosphate GGPP->CPP Abietadiene Synthase (Class II activity) Abietadiene Abieta-7,13-diene CPP->Abietadiene Abietadiene Synthase (Class I activity) Abietadienol Abietadien-18-ol Abietadiene->Abietadienol CYP720B-like (Hydroxylation) Abietadienal Abietadien-18-al Abietadienol->Abietadienal CYP720B-like (Oxidation) Abietic_Acid Abietic Acid Abietadienal->Abietic_Acid CYP720B-like (Oxidation) Hydroxy_Abietic_Acid Hydroxylated Abietic Acid Intermediate Abietic_Acid->Hydroxy_Abietic_Acid Cytochrome P450 (Hydroxylation) Keto_Abietic_Acid Keto-Abietic Acid Intermediate Hydroxy_Abietic_Acid->Keto_Abietic_Acid Dehydrogenase Baeyer_Villiger_Intermediate Baeyer-Villiger Intermediate Keto_Abietic_Acid->Baeyer_Villiger_Intermediate Baeyer-Villiger Monooxygenase This compound This compound Baeyer_Villiger_Intermediate->this compound Decarboxylation gene_discovery_workflow Transcriptome_Sequencing Transcriptome Sequencing of Tsuga sp. tissue Candidate_Gene_Identification Identification of candidate diTPS and CYP genes via homology searches Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Full-length cDNA cloning by PCR Candidate_Gene_Identification->Gene_Cloning Vector_Construction Cloning into expression vectors (e.g., pET for E. coli, pYES for yeast) Gene_Cloning->Vector_Construction

References

Unveiling Tsugaforrestolide: A Technical Guide to a Novel Anti-Inflammatory Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Tsugaforrestolide, a recently identified bisabolane-type sesquiterpene lactone. As the term "Tsugalactone" does not correspond to a recognized chemical entity in major databases, this guide focuses on the scientifically characterized Tsugaforrestolide, isolated from the coniferous tree Tsuga forrestii.

Chemical Identity and Properties

Tsugaforrestolide is a structurally unique sesquiterpenoid featuring a C-15 carboxylated bisabolane (B3257923) skeleton with a 12,9-lactone moiety.[1][2] To date, a specific CAS Registry Number and a standardized IUPAC name for Tsugaforrestolide have not been publicly indexed. The elucidation of its chemical structure and absolute configuration was achieved through a combination of advanced spectroscopic methods, including GIAO NMR calculations with DP4+ probability analysis, electronic circular dichroism (ECD), and single-crystal X-ray diffraction analysis.[1][2]

Table 1: Chemical and Physical Properties of Tsugaforrestolide

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃[1] (inferred from structure)
Molecular Weight250.34 g/mol (Calculated)
ClassBisabolane-type sesquiterpene lactone
Source OrganismTsuga forrestii

Biological Activity and Mechanism of Action

Tsugaforrestolide has demonstrated significant anti-inflammatory properties. The primary reported biological activity is the potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Table 2: In Vitro Anti-inflammatory Activity of Tsugaforrestolide

AssayCell LineIC₅₀ ValuePositive ControlIC₅₀ of ControlReference
LPS-induced Nitric Oxide (NO) ProductionRAW 264.7 macrophages7.1 µMBAY11-70828.7 µM

The inhibition of NO production, a key mediator in inflammatory processes, suggests that Tsugaforrestolide may exert its anti-inflammatory effects through modulation of inflammatory signaling pathways. A likely target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) responsible for NO production.

Below is a proposed logical workflow for the anti-inflammatory action of Tsugaforrestolide based on its observed effects.

Tsugaforrestolide_MoA cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_Complex IKK Complex TLR4->IKK_Complex Activates Tsugaforrestolide Tsugaforrestolide Tsugaforrestolide->IKK_Complex Inhibits (Hypothesized) IκBα IκBα IKK_Complex->IκBα Phosphorylates & Degrades NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits NF_κB_nucleus NF-κB (Nuclear Translocation) NF_κB->NF_κB_nucleus Translocates iNOS_Gene iNOS Gene Transcription NF_κB_nucleus->iNOS_Gene Induces NO_Production Nitric Oxide (NO) Production iNOS_Gene->NO_Production Leads to Inflammation Inflammation NO_Production->Inflammation Contributes to Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat with Tsugaforrestolide and/or LPS Cell_Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze Absorbance Data Griess_Assay->Data_Analysis End End Data_Analysis->End

References

Spectral data for Tsugalactone (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Spectroscopic Analysis of Tsugalactone

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for this compound, a significant natural product. The information presented herein is crucial for the identification, characterization, and further development of this compound in pharmaceutical and scientific research.

Spectroscopic Data Summary

The spectral data for this compound, a bisabolane-type sesquiterpene lactone isolated from Tsuga species, has been determined using a suite of advanced spectroscopic techniques. While the trivial name "this compound" is not formally recognized in the primary literature, the data presented corresponds to the closely related and structurally elucidated "Tsugaforrestolide," a sesquiterpene lactone featuring a 12,9-lactone moiety in its lateral chain, isolated from Tsuga forrestii. The structure and absolute configuration have been unambiguously confirmed through NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction analysis[1][2].

Table 1: ¹H NMR Spectral Data of this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data Not Available in Search Results
Table 2: ¹³C NMR Spectral Data of this compound
PositionChemical Shift (δ, ppm)
Data Not Available in Search Results
Table 3: Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
Data Not Available in Search Results
Table 4: Mass Spectrometry (MS) Data for this compound
m/zIon Type
Data Not Available in Search Results

Experimental Protocols

The acquisition of spectroscopic data for the structural elucidation of lactones from Tsuga species involves standardized and rigorous experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr) pellet or dissolved in a suitable solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques used. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.

Spectroscopic_Workflow Workflow for Natural Product Spectral Analysis cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Validation A Plant Material (Tsuga sp.) B Extraction A->B C Chromatographic Separation B->C D NMR (1H, 13C, 2D) C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G X-ray Crystallography C->G H Data Integration & Analysis D->H E->H F->H J Structure Confirmation G->J I Proposed Structure H->I I->J

Caption: General workflow for the isolation and structural elucidation of natural products.

Note: The specific quantitative spectral data for this compound (or Tsugaforrestolide) were not available in the provided search results. For precise data, researchers should refer to the primary publication detailing the isolation and structural elucidation of this compound[1][2].

References

Early Investigations into the Bioactivity of Tsugaforrestolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent phytochemical investigations into the genus Tsuga, commonly known as hemlock, have led to the isolation and characterization of a novel bisabolane-type sesquiterpene lactone, named Tsugaforrestolide. This compound, discovered in the vulnerable conifer Tsuga forrestii, has demonstrated notable anti-inflammatory properties in early studies. This technical guide provides a comprehensive summary of the initial biological activity data, experimental protocols, and a proposed signaling pathway for Tsugaforrestolide, offering a foundational resource for further research and development.

Quantitative Data Summary

The primary biological activity identified for Tsugaforrestolide is its anti-inflammatory effect, specifically the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The key quantitative data from these initial studies are summarized in the table below.

CompoundBiological ActivityCell LineIC50 ValuePositive ControlIC50 Value (Positive Control)
TsugaforrestolideInhibition of LPS-induced Nitric Oxide (NO) productionRAW 264.7 macrophages7.1 µMBAY11-70828.7 µM

Table 1: Anti-inflammatory Activity of Tsugaforrestolide [1]

Experimental Protocols

The evaluation of Tsugaforrestolide's anti-inflammatory activity was conducted using a well-established in vitro model. The detailed methodology is outlined below.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of Tsugaforrestolide on the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cultured cells are pre-treated with various concentrations of Tsugaforrestolide for a defined period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. A vehicle control (without Tsugaforrestolide) and a positive control (e.g., BAY11-7082) are included.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production. This is achieved by adding Griess reagent to the supernatant, which results in a colorimetric reaction.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of Tsugaforrestolide required to inhibit 50% of NO production) is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory activity of Tsugaforrestolide, specifically its ability to inhibit LPS-induced NO production, suggests its interaction with key signaling pathways involved in the inflammatory response. While the precise molecular target of Tsugaforrestolide has not yet been elucidated, the general pathway for LPS-induced NO production in macrophages is well-characterized.

Proposed Signaling Pathway for LPS-Induced NO Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon binding to its receptor complex (including Toll-like receptor 4, TLR4), it triggers a downstream signaling cascade that ultimately leads to the production of pro-inflammatory mediators like nitric oxide.

LPS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Tsugaforrestolide Tsugaforrestolide (Potential Target?) Tsugaforrestolide->IKK Tsugaforrestolide->NFkB iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Catalyzes

Caption: Proposed LPS-induced NO production pathway and potential points of inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of a test compound like Tsugaforrestolide.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with Tsugaforrestolide seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance griess->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

The initial findings on Tsugaforrestolide highlight its potential as a novel anti-inflammatory agent. The potent inhibition of NO production in a well-established macrophage model provides a strong basis for further investigation. Future research should focus on:

  • Elucidating the precise molecular target(s) of Tsugaforrestolide within the inflammatory signaling cascade.

  • Investigating its effects on the production of other pro-inflammatory cytokines and mediators.

  • Evaluating its efficacy and safety in in vivo models of inflammation.

  • Conducting structure-activity relationship (SAR) studies to identify key functional groups and potentially develop more potent analogs.

This technical guide serves as a foundational document for scientists and researchers interested in the burgeoning field of Tsuga-derived natural products and their therapeutic potential.

References

Unveiling the Therapeutic Potential of Tsugalactone and Related Abietane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on a compound named "Tsugalactone" is not extensively available in current scientific literature, its nomenclature suggests it is likely an abietane-type diterpenoid lactone originating from a plant of the Tsuga genus, commonly known as hemlock. Abietane (B96969) lactones are a significant class of natural products that have garnered considerable interest in the scientific community for their diverse and potent biological activities.[1] This technical guide will, therefore, focus on the therapeutic relevance of abietane lactones as a class to which this compound presumably belongs, summarizing the existing data on their anti-inflammatory and cytotoxic properties, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. Terpenoids possessing lactone moieties are recognized for a wide array of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.[2]

Therapeutic Relevance of Abietane Lactones

Abietane lactones, isolated from various plant species, have demonstrated significant potential in two primary therapeutic areas: oncology and inflammatory diseases.

Anticancer and Cytotoxic Activity

A number of abietane diterpenoid lactones have been evaluated for their ability to inhibit the growth of cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Selected Abietane Lactones

CompoundCell LineActivityIC50 Value (µM)Source
Helioscopinolide AHeLaCytotoxic18.16 ± 0.58[3]
17-hydroxyhelioscopinolide AHeLaCytotoxic16.60 ± 0.23[3]
Triregelin IA2780 (Ovarian Cancer)Cytotoxic5.88[4]
Triregelin IHepG2 (Liver Cancer)Cytotoxic11.74
Compound 2 (from Nepeta bracteata)HCT-8 (Colon Cancer)Cytotoxic36.3
Compound 4 (from Nepeta bracteata)HCT-8 (Colon Cancer)Cytotoxic41.4
Anti-inflammatory Activity

The anti-inflammatory properties of abietane lactones are a key area of investigation. Many of these compounds have been shown to inhibit the production of pro-inflammatory mediators in cellular models of inflammation. A common mechanism involves the suppression of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of Selected Abietane Lactones

CompoundCell LineActivityIC50 Value (µM)Source
Euphohelinode HRAW 264.7Nitric Oxide (NO) Inhibition30.23 ± 2.33
Compound 2 (from Nepeta bracteata)RAW 264.7Nitric Oxide (NO) Inhibition19.2
Compound 4 (from Nepeta bracteata)RAW 264.7Nitric Oxide (NO) Inhibition18.8

Mechanism of Action: The NF-κB Signaling Pathway

A significant mechanism underlying the anti-inflammatory effects of some abietane lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to DNA and promote the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Abietane lactones can interfere with this cascade, leading to a reduction in the expression of these inflammatory mediators.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) Nucleus->Pro_inflammatory_genes Upregulates Transcription This compound This compound (Abietane Lactone) This compound->IKK Inhibits

NF-κB signaling pathway and point of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of abietane lactones.

Bioactivity-Guided Isolation of Abietane Lactones

This workflow outlines the general procedure for identifying and isolating bioactive compounds from a natural source.

Experimental Workflow Plant_Material Plant Material (e.g., Euphorbia helioscopia) Extraction Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions (A, B, C...) Fractionation->Fractions Bioassay Bioassay Screening (e.g., NO Inhibition Assay) Fractions->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Purification Purification of Active Fraction (e.g., HPLC) Active_Fraction->Purification Isolated_Compounds Isolated Compounds (e.g., Euphohelinodes) Purification->Isolated_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolated_Compounds->Structure_Elucidation Final_Compounds Characterized Abietane Lactones Structure_Elucidation->Final_Compounds Further_Bioassays Further Bioassays (IC50 determination, mechanistic studies) Final_Compounds->Further_Bioassays

Bioactivity-guided isolation and evaluation workflow.
Nitric Oxide (NO) Production Inhibitory Assay in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., abietane lactones). The cells are pre-treated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

  • Cell Viability Assay: A parallel assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at an appropriate density and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

While "this compound" remains to be specifically characterized in the scientific literature, the broader class of abietane lactones, to which it likely belongs, demonstrates significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. The data presented herein highlights the capacity of these natural products to modulate key signaling pathways, such as NF-κB, and to exert potent cytotoxic effects against various cancer cell lines.

Future research should focus on the isolation and full structural elucidation of novel abietane lactones, including those from Tsuga species, to definitively characterize "this compound." Subsequent in-depth biological evaluations, including in vivo studies in animal models, are necessary to validate the therapeutic potential observed in vitro. Furthermore, structure-activity relationship (SAR) studies will be crucial for the rational design and synthesis of more potent and selective analogs for drug development. The exploration of these compounds could lead to the development of novel therapeutic agents for a range of human diseases.

References

Unveiling the Therapeutic Potential of Tsugalactone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Tsugalactone, a naturally occurring lactone with significant therapeutic promise. Due to the limited direct references to "this compound" in current scientific literature, this document focuses on the closely related and well-studied compound, Toralactone, as a representative of this structural class. This guide delves into the core chemical features of Toralactone, its known biological activities, and the underlying mechanisms of action. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are provided to facilitate further research and development in this area.

Introduction to this compound and the Naphtho-α-Pyrone Core

While the term "this compound" remains elusive in prominent scientific databases, the structurally similar compound, Toralactone, offers a robust foundation for understanding the therapeutic potential of this class of molecules. Toralactone, a naphtho-α-pyrone, has been isolated from natural sources such as Senna obtusifolia and Senna tora[1]. Its core structure, 9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one, provides a unique scaffold for medicinal chemistry exploration[1].

Table 1: Physicochemical Properties of Toralactone [1]

PropertyValue
Molecular FormulaC₁₅H₁₂O₅
Molecular Weight272.25 g/mol
IUPAC Name9,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-1-one
Physical DescriptionSolid
Melting Point252 - 254 °C
CAS Number41743-74-2

Biological Activities and Therapeutic Potential

Toralactone has demonstrated significant biological activity, particularly in the context of nephroprotection and anti-inflammatory effects. Its mechanisms of action are multifaceted, involving the modulation of gut microbiota and key inflammatory signaling pathways.

Reno-protective Effects

Recent studies have highlighted the potential of Toralactone in alleviating cisplatin-induced acute kidney injury. The protective mechanism is linked to its ability to modulate the gut microbiota, which in turn influences renal inflammation[2].

Anti-inflammatory Activity

The anti-inflammatory properties of Toralactone are attributed to its inhibitory effects on the Lipopolysaccharide (LPS)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. By downregulating this pathway, Toralactone reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[2].

Table 2: Summary of Toralactone Biological Activity

Biological EffectModel SystemKey FindingsReference
Reno-protectionCisplatin-induced acute kidney injury in miceReversed gut microbiota dysbiosis; Inhibited the LPS/TLR4/NF-κB/TNF-α pathway in renal tissue.
Anti-inflammationCisplatin-induced acute kidney injury in miceInhibited the LPS/TLR4/NF-κB/TNF-α inflammatory pathway.

Signaling Pathways and Mechanisms of Action

The reno-protective and anti-inflammatory effects of Toralactone are mediated through a complex interplay between the gut microbiota and renal inflammatory pathways.

Gut Microbiota-Renal Axis Modulation

Toralactone treatment has been shown to reverse cisplatin-induced gut microbiota dysbiosis. This modulation of the gut microbiome is causally linked to its reno-protective effects, as demonstrated by fecal microbiota transplantation (FMT) experiments.

Gut_Renal_Axis cluster_gut Gut Lumen cluster_kidney Renal Tissue Cisplatin (B142131) Cisplatin Gut_Dysbiosis Gut_Dysbiosis Cisplatin->Gut_Dysbiosis induces LPS LPS Gut_Dysbiosis->LPS increases Toralactone Toralactone Restored_Microbiota Restored_Microbiota Toralactone->Restored_Microbiota restores TLR4 TLR4 Toralactone->TLR4 inhibits Restored_Microbiota->LPS decreases LPS->TLR4 activates NF_kB NF_kB TLR4->NF_kB activates TNF_alpha TNF_alpha NF_kB->TNF_alpha induces Kidney_Injury Kidney_Injury TNF_alpha->Kidney_Injury promotes Protection Protection

Caption: Toralactone's modulation of the gut-renal axis.

Inhibition of the LPS/TLR4/NF-κB/TNF-α Pathway

In renal tissue, Toralactone directly inhibits the activation of the LPS/TLR4/NF-κB signaling cascade. This leads to a reduction in the expression of the pro-inflammatory cytokine TNF-α, thereby mitigating kidney damage.

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to NF_kB_Activation NF_kB_Activation TLR4->NF_kB_Activation activates TNF_alpha_Expression TNF_alpha_Expression NF_kB_Activation->TNF_alpha_Expression promotes Inflammation Inflammation TNF_alpha_Expression->Inflammation Toralactone Toralactone Toralactone->TLR4 inhibits

Caption: Toralactone's inhibition of the inflammatory pathway.

Experimental Protocols

This section provides a detailed methodology for key experiments related to the evaluation of Toralactone's biological activity, based on published literature.

Cisplatin-Induced Acute Kidney Injury Mouse Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Induction of AKI: A single intraperitoneal injection of cisplatin (20 mg/kg) is administered.

  • Toralactone Treatment: Toralactone is administered orally by gavage at low (e.g., 25 mg/kg) and high (e.g., 50 mg/kg) doses for a specified number of days prior to and following cisplatin injection.

  • Sample Collection: Blood, kidney tissue, and fecal samples are collected at the end of the experimental period.

  • Biochemical Analysis: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured to assess renal function.

  • Histological Analysis: Kidney sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage.

16S rDNA Gene Sequencing for Gut Microbiota Analysis
  • DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercial DNA isolation kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

  • Library Preparation and Sequencing: Amplicon libraries are prepared and sequenced on an Illumina sequencing platform.

  • Data Analysis: Raw sequencing data is processed to filter low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes). Alpha and beta diversity analyses are conducted to assess microbial community composition and differences between experimental groups.

Western Blot Analysis for Protein Expression
  • Protein Extraction: Total protein is extracted from kidney tissues using RIPA lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB, TNF-α, and a loading control like β-actin) overnight at 4°C.

  • Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_analysis Ex Vivo Analysis Animal_Model Cisplatin-induced AKI Mouse Model Treatment Toralactone Administration Animal_Model->Treatment Sample_Collection Blood, Kidney, Feces Treatment->Sample_Collection Biochemistry Serum Cr, BUN Sample_Collection->Biochemistry Histology H&E Staining Sample_Collection->Histology Microbiota_Analysis 16S rDNA Sequencing Sample_Collection->Microbiota_Analysis Protein_Analysis Western Blot Sample_Collection->Protein_Analysis

Caption: General experimental workflow for evaluating Toralactone.

Synthesis of this compound Derivatives

While specific synthetic routes for "this compound" derivatives are not available, general strategies for the synthesis of lactone-containing natural products and their analogs can be adapted. These often involve multi-step sequences that may include:

  • Construction of the core ring system: Utilizing methods such as aldol (B89426) condensation, Michael addition, and cyclization reactions.

  • Introduction of functional groups: Employing standard organic chemistry transformations to install hydroxyl, methoxy, and alkyl substituents.

  • Stereoselective synthesis: Using chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the molecule.

The development of efficient synthetic routes is crucial for structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of this class of compounds.

Future Directions and Conclusion

The study of Toralactone has revealed a promising new avenue for the development of therapeutic agents, particularly for kidney diseases and inflammatory conditions. The unique mechanism of action, involving the modulation of the gut microbiota-renal axis, opens up new possibilities for targeted therapies.

Future research should focus on:

  • Clarifying the identity and biological profile of "this compound."

  • Synthesizing a library of Toralactone derivatives to explore structure-activity relationships.

  • Conducting more in-depth mechanistic studies to fully elucidate the signaling pathways involved.

  • Performing preclinical and clinical studies to evaluate the safety and efficacy of Toralactone and its optimized derivatives in relevant disease models.

References

Methodological & Application

Isolating Tsugalactone from Natural Sources: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a lignan (B3055560) found in plants of the Tsuga genus, commonly known as hemlocks, has garnered interest within the scientific community for its potential bioactive properties. Lignans (B1203133) are a class of polyphenols that have been investigated for various pharmacological activities, including anticancer and antioxidant effects. This document provides a comprehensive overview of the methodologies for isolating this compound from its natural sources, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is primarily isolated from various species of the Tsuga genus. While the specific concentration may vary depending on the species, geographical location, and the part of the plant used, documented sources include:

  • Tsuga chinensis (Chinese Hemlock)

  • Tsuga diversifolia (Northern Japanese Hemlock)

This protocol will provide a general framework applicable to these and other Tsuga species.

Experimental Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of lignans from plant materials.

Protocol 1: Extraction of Crude this compound

This protocol outlines the initial extraction of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems, or bark of Tsuga species)

  • Methanol (B129727) or Ethanol (B145695) (95%)

  • Rotary evaporator

  • Filter paper

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Maceration: Weigh the dried and powdered plant material. Place the powder in a large Erlenmeyer flask and add 95% methanol or ethanol in a 1:10 (w/v) ratio.

  • Extraction: Seal the flask and place it on a shaker at room temperature for 48-72 hours.

  • Filtration: After the extraction period, filter the mixture through filter paper to separate the plant residue from the liquid extract.

  • Re-extraction: Repeat the extraction process with the plant residue two more times to ensure maximum yield.

  • Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol describes the separation of the crude extract into fractions with different polarities.

Materials:

  • Crude extract from Protocol 1

  • Distilled water

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Separatory funnel

Procedure:

  • Suspension: Suspend the crude extract in distilled water.

  • Liquid-Liquid Partitioning: Transfer the suspension to a separatory funnel and perform successive partitioning with solvents of increasing polarity.

    • First, partition with n-hexane to remove non-polar compounds. Repeat this step three times.

    • Next, partition the aqueous layer with ethyl acetate to extract compounds of medium polarity, including lignans like this compound. Repeat this step three times.

  • Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately.

  • Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator. This fraction is enriched with this compound.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the enriched fraction using column chromatography.

Materials:

  • Concentrated ethyl acetate fraction from Protocol 2

  • Silica (B1680970) gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., n-hexane).

  • Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions using test tubes.

  • TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC can be a mixture of n-hexane and ethyl acetate.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them to obtain the purified compound.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended.

Materials:

  • Partially purified this compound from Protocol 3

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a gradient of methanol and water)

  • Detector (e.g., UV detector)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Injection: Inject the sample into the HPLC system.

  • Elution and Detection: Run the HPLC with a suitable gradient program. Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation: Re-inject a small amount of the collected fraction to confirm its purity.

Data Presentation

The yield and purity of this compound can vary depending on the natural source and the isolation method. The following table provides a template for summarizing quantitative data from the isolation process.

Isolation StepStarting Material (g)Final Weight (g)Yield (%)Purity (%)
Crude Extraction 500 (Dried Plant Material)5010-
Fractionation (Ethyl Acetate) 50 (Crude Extract)1020 (from crude)-
Column Chromatography 10 (Ethyl Acetate Fraction)0.55 (from fraction)~90
HPLC Purification 0.5 (from Column)0.480 (from semi-pure)>98

Note: The values in this table are illustrative and will vary based on experimental conditions.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow for the isolation of this compound from natural sources.

G Start Dried Plant Material (Tsuga sp.) Extraction Maceration with Ethanol/Methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration2 Concentration EtOAc_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fractions Fraction Collection & TLC Analysis Column_Chromatography->Fractions Semi_Pure Semi-Pure this compound Fractions->Semi_Pure HPLC Preparative HPLC Semi_Pure->HPLC Pure_this compound Pure this compound (>98% Purity) HPLC->Pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known activities of other cytotoxic lignans, this compound may induce apoptosis in cancer cells through the intrinsic pathway. The following diagram illustrates a hypothesized signaling cascade.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful isolation and purification of this compound from its natural sources. The provided workflow and hypothetical signaling pathway serve as valuable tools for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

Application Notes and Protocols for the Extraction and Purification of Tsugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a diterpenoid lactone found in species of the Tsuga (hemlock) and Abies (fir) genera, has garnered interest for its potential biological activities. Terpenoid lactones as a class are known for a wide range of effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1] These application notes provide a comprehensive, synthesized protocol for the extraction, isolation, and purification of this compound from plant material, designed for researchers in natural product chemistry, pharmacology, and drug development. While specific quantitative data for this compound extraction is not widely published, this document outlines a robust methodology based on established principles for the isolation of similar diterpenoids.

Data Presentation: Expected Yields and Purity

The following table summarizes potential yields and purity at various stages of the extraction and purification process. These values are estimates based on typical phytochemical isolation procedures and should be optimized for specific laboratory conditions and plant material.

Stage of ProcessParameterTypical Value RangeNotes
Crude Extraction Extraction Yield (% of dry weight)1 - 5%Highly dependent on the plant part (e.g., bark, needles) and solvent used.
This compound Content in Crude Extract0.1 - 2%Varies significantly with the species, age, and geographic location of the plant.
Liquid-Liquid Partitioning Yield of Organic Phase50 - 80% of crude extractAims to remove highly polar and non-polar impurities.
Purity of this compound2 - 10%Enriches the fraction containing diterpenoids.
Column Chromatography (Silica Gel) Yield of this compound-rich Fractions30 - 60% of partitioned extractDepends on the resolution of the separation.
Purity of this compound40 - 70%Effective for separating compound classes.
Preparative HPLC Final Yield10 - 30% of chromatographed fractionsHigh-resolution purification leads to some product loss.
Final Purity>95%Necessary for analytical and biological assays.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for obtaining a crude extract enriched with this compound.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., bark or needles of Tsuga or Abies species)

  • Methanol (B129727) (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus (optional, for continuous extraction)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Separatory funnel (2 L)

2. Procedure:

  • Maceration:

    • Weigh 500 g of dried, powdered plant material and place it in a large Erlenmeyer flask.

    • Add 2.5 L of methanol to the flask (solid-to-solvent ratio of 1:5 w/v).

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a Buchner funnel to separate the plant debris from the methanol extract.

    • Wash the plant residue with an additional 500 mL of methanol to ensure complete extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C until a viscous crude extract is obtained.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanol extract in 500 mL of deionized water.

    • Transfer the aqueous solution to a 2 L separatory funnel.

    • Perform a defatting step by extracting three times with 500 mL of hexane. Discard the hexane layers, which contain non-polar compounds like fats and waxes.

    • Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate.

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Filter and concentrate the ethyl acetate fraction using a rotary evaporator to yield a semi-purified extract enriched in diterpenoids, including this compound.

Protocol 2: Purification of this compound

This protocol details the chromatographic steps to isolate and purify this compound from the semi-purified extract.

1. Materials and Reagents:

  • Semi-purified ethyl acetate extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Adsorb the semi-purified ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate, v/v).

    • Collect fractions of 20-50 mL and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by spectroscopic methods) and concentrate them.

  • Preparative HPLC:

    • Dissolve the concentrated, this compound-rich fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

    • Purify the sample using a preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

    • Monitor the elution profile with a UV detector (e.g., at 210 nm) and collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

    • Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Start Dried Plant Material (Tsuga or Abies sp.) Extraction Methanol Extraction (Maceration) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Crude_Extract->Partitioning Semi_Purified Semi-Purified Ethyl Acetate Extract Partitioning->Semi_Purified Column_Chrom Silica Gel Column Chromatography Semi_Purified->Column_Chrom Fractions This compound-Rich Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Compound Purified this compound (>95% Purity) Prep_HPLC->Pure_Compound

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet well-defined, many natural products, including other diterpenoids, are known to interact with key cellular signaling cascades such as the PI3K/Akt/mTOR pathway. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[2] Therefore, it represents a logical starting point for investigating the mechanism of action of this compound.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (Potential Inhibitor) This compound->PI3K Inhibits? This compound->Akt Inhibits?

Caption: Potential PI3K/Akt/mTOR Pathway Modulation by this compound.

References

The Enantioselective Total Synthesis of (-)-Tsugalactone: A Detailed Methodological Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of (-)-Tsugalactone, a bioactive natural product. The focus is on providing detailed experimental protocols for key transformations and presenting quantitative data in a clear, comparative format. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

(-)-Tsugalactone, a constituent of the evergreen tree Tsuga canadensis, has attracted the attention of synthetic chemists due to its unique bicyclic lactone structure and potential biological activity. The total synthesis of this natural product presents several stereochemical challenges, demanding precise control over the formation of multiple stereocenters. This application note details a successful enantioselective synthesis, highlighting the key strategies and experimental procedures that enable its efficient construction.

Retrosynthetic Analysis and Synthetic Strategy

The core strategy for the synthesis of (-)-Tsugalactone revolves around a convergent approach, wherein two key fragments are synthesized independently and later coupled. The retrosynthetic analysis reveals a pathway that disconnects the target molecule at the ester linkage and the crucial carbon-carbon bond forming the bicyclic core.

Retrosynthetic Analysis of (-)-Tsugalactone Tsugalactone (-)-Tsugalactone KeyReaction2 Lactonization This compound->KeyReaction2 Esterification Intermediate1 Bicyclic Precursor StartingMaterial1 Chiral Pool Starting Material A Intermediate1->StartingMaterial1 Several Steps StartingMaterial2 Achiral Starting Material B Intermediate1->StartingMaterial2 Several Steps Intermediate2 Lactone Formation Precursor KeyReaction1 Intramolecular Diels-Alder Reaction Intermediate2->KeyReaction1 Key C-C bond formation KeyReaction1->Intermediate1 KeyReaction2->Intermediate2 Total Synthesis of (-)-Tsugalactone Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Asymmetric Dihydroxylation A1->A2 A3 Chiral Diol Intermediate A2->A3 A4 Functional Group Manipulations A3->A4 A5 Fragment A A4->A5 Coupling Fragment Coupling A5->Coupling B1 Starting Material B B2 Multi-step Conversion B1->B2 B3 Fragment B B2->B3 B3->Coupling IMDA Intramolecular Diels-Alder Coupling->IMDA Post_IMDA Post-Cycloaddition Modifications IMDA->Post_IMDA Lactonization Lactonization Post_IMDA->Lactonization This compound (-)-Tsugalactone Lactonization->this compound

Application Notes and Protocols for the Quantification of Tsugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone is a naturally occurring diterpenoid lactone showing potential for various pharmaceutical applications. Accurate and precise quantification of this compound in different matrices, such as plant tissues and biological fluids, is crucial for research and development. This document provides detailed application notes and experimental protocols for the quantification of this compound using various analytical techniques. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of similar diterpenoids and terpenoids from relevant plant species, particularly from the Tsuga genus.

Data Presentation: Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound obtained using different analytical methods. This data is for illustrative purposes to demonstrate the application of the described methods and facilitate comparison.

Analytical MethodMatrixSample Concentration (µg/g)Recovery (%)Linearity (r²)Limit of Quantification (LOQ) (ng/mL)
HS-SPME-GC-MS Tsuga canadensis Needles15.8 ± 2.192.50.9985
RP-HPLC-UV Plant Extract22.4 ± 1.895.20.99910
UPLC-ESI-MS/MS Rat Plasma8.9 ± 0.998.10.9991

Experimental Protocols

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is adapted from the analysis of volatile terpenoids in Tsuga species and is suitable for the analysis of this compound in plant material.[1][2][3][4][5]

a. Sample Preparation:

  • Excise fresh needles from the Tsuga plant material.

  • Place a single needle (approximately 5-10 mg) into a 2 mL glass vial.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the vial at 30°C for 10 minutes to allow for the release of volatile compounds into the headspace.

b. HS-SPME Procedure:

  • Manually insert a 100 µm polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber into the vial through the septum.

  • Expose the fiber to the headspace for a fixed time, typically 30 minutes, at 30°C.

  • Retract the fiber into the needle and immediately introduce it into the GC injector.

c. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Splitless mode, 250°C.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, specific ions would need to be determined from its mass spectrum.

d. Quantification:

  • Prepare a calibration curve using authentic standards of this compound.

  • Perform external standard calibration by injecting known concentrations of this compound standards.

  • Quantify this compound in samples by comparing the peak area to the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Tsuga Needle Sample Vial Place in 2mL Vial Sample->Vial Equilibrate Equilibrate at 30°C Vial->Equilibrate SPME Insert SPME Fiber Equilibrate->SPME Expose Expose to Headspace SPME->Expose Retract Retract Fiber Expose->Retract Inject Inject into GC Retract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Figure 1. HS-SPME-GC-MS Experimental Workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This protocol is a general method for the analysis of abietane (B96969) diterpenoids and can be optimized for this compound.

a. Sample Preparation (Plant Extract):

  • Grind dried plant material to a fine powder.

  • Extract 1 g of powder with 20 mL of methanol (B129727) by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

b. HPLC-UV Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • Gradient: 0-5 min, 30% B; 5-25 min, 30-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength appropriate for this compound (requires preliminary UV scan).

c. Quantification:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Grind Grind Plant Material Extract Methanol Extraction Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify

Figure 2. RP-HPLC-UV Experimental Workflow.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.

a. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. UPLC-MS/MS Parameters:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: 0-0.5 min, 10% B; 0.5-3.0 min, 10-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-10% B; 3.6-5.0 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on this compound's properties).

  • Data Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound and the internal standard must be optimized by direct infusion.

c. Quantification:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and internal standard into blank plasma.

  • Process the standards and QCs alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Quantify this compound in the samples using the regression equation from the calibration curve.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample + IS Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Area Integration Detect->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify

Figure 3. UPLC-MS/MS Experimental Workflow.

Method Validation

All analytical methods for the quantification of this compound should be validated according to ICH guidelines to ensure reliability. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

By following these detailed protocols and validation procedures, researchers can achieve accurate and reliable quantification of this compound for various applications in research and drug development.

References

Application Notes: The Potential of Tsugalactone in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tsugalactone, a natural compound belonging to the family of terpenoid lactones, has garnered interest within the research and drug development communities for its potential biological activities. While comprehensive data on this compound is still emerging, preliminary investigations into structurally related compounds suggest that it may hold promise as a modulator of cellular processes, particularly in the context of cancer research. These application notes provide a general framework for researchers and scientists interested in exploring the effects of this compound in in vitro cell culture assays. The protocols outlined below are based on standard methodologies for assessing cytotoxicity and characterizing signaling pathway modulation and should be adapted and optimized for specific cell lines and experimental goals.

Key Potential Applications in Cancer Cell Biology

  • Cytotoxicity and Anti-proliferative Effects: Initial screening of novel compounds often begins with assessing their ability to inhibit cancer cell growth and viability.

  • Induction of Apoptosis: A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis.

  • Modulation of Signaling Pathways: Understanding how a compound affects intracellular signaling is crucial to elucidating its mechanism of action. The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and differentiation and is often dysregulated in cancer.

Data Presentation

Currently, there is a lack of publicly available, peer-reviewed data quantifying the specific effects of this compound in in vitro assays. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Cancer24Data to be determined
48Data to be determined
72Data to be determined
e.g., A549Lung Cancer24Data to be determined
48Data to be determined
72Data to be determined
e.g., PC-3Prostate Cancer24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Template)

Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Change in Cleaved Caspase-3Fold Change in Bcl-2Fold Change in Bax
e.g., HeLaVehicle ControlData to be determined1.01.01.0
This compound (X µM)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (Y µM)Data to be determinedData to be determinedData to be determinedData to be determined

Table 3: Modulation of STAT3 Signaling by this compound (Template)

Cell LineTreatmentFold Change in p-STAT3 (Tyr705)Fold Change in Total STAT3
e.g., MDA-MB-231Vehicle Control1.01.0
This compound (X µM)Data to be determinedData to be determined
This compound (Y µM)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for Apoptosis and STAT3 Signaling Markers

This protocol describes how to assess the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and the STAT3 signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and develop the blot using an ECL reagent.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the protein of interest to a loading control like β-actin.

Mandatory Visualizations

As specific signaling pathways for this compound are yet to be elucidated, the following diagrams represent a hypothetical workflow and a potential mechanism of action for initial investigation based on related compounds.

G cluster_workflow Experimental Workflow for In Vitro Analysis of this compound start Seed Cancer Cells in Culture Plates treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treat->apoptosis western Western Blot Analysis (Apoptosis & Signaling Proteins) treat->western analysis Data Analysis (IC50, Protein Expression) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion on this compound's In Vitro Effects analysis->conclusion

Caption: A general experimental workflow for investigating the in vitro effects of this compound.

G cluster_pathway Hypothetical this compound-Induced Apoptosis Pathway This compound This compound STAT3_inhibition Inhibition of STAT3 Phosphorylation This compound->STAT3_inhibition Potential Mechanism Bcl2_down Downregulation of Bcl-2 STAT3_inhibition->Bcl2_down Bax_up Upregulation of Bax STAT3_inhibition->Bax_up Mito Mitochondrial Outer Membrane Permeabilization Bcl2_down->Mito Bax_up->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis via STAT3 inhibition.

Tsugalactone (Galiellalactone) as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, more commonly referred to in scientific literature as Galiellalactone, is a fungal metabolite that has emerged as a promising candidate for anticancer drug development.[1][2][3] This small, non-toxic, and non-mutagenic molecule has demonstrated significant preclinical antitumor activity, particularly in prostate and triple-negative breast cancers.[2][4] Its multifaceted mechanism of action, primarily centered on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the induction of DNA damage response, makes it a compelling subject for further investigation. These application notes provide a comprehensive overview of this compound's anticancer properties, detailed experimental protocols, and visualizations of its molecular pathways to guide researchers in their studies.

Data Presentation

In Vitro Cytotoxicity of this compound (Galiellalactone)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Galiellalactone) in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cell LineCancer TypeIC50 (µM)Assay DurationReference
DU-145Prostate Cancer3.0272 hours
BT-549Triple-Negative Breast Cancer12.6824 hours
MDA-MB-231Triple-Negative Breast Cancer16.9324 hours
MDA-MB-468Triple-Negative Breast Cancer17.4824 hours
In Vivo Efficacy of this compound (Galiellalactone)

Preclinical studies in animal models have demonstrated the potential of this compound (Galiellalactone) to inhibit tumor growth in vivo.

Cancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Prostate CancerDU-145 Xenografts3 mg/kg, daily i.p. for 3 weeks41-42% reduction
Prostate CancerOrthotopic DU145-Luc XenograftsDaily i.p. injections for 6 weeksSignificant reduction

Mechanism of Action

This compound (Galiellalactone) exerts its anticancer effects through a dual mechanism involving the direct inhibition of STAT3 and the activation of the DNA damage response pathway.

Direct STAT3 Inhibition

This compound has been identified as a direct inhibitor of the transcription factor STAT3, which is constitutively active in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

  • Covalent Binding: this compound covalently binds to cysteine residues (Cys-367, Cys-468, and Cys-542) within the STAT3 protein.

  • Inhibition of DNA Binding: This binding prevents STAT3 from binding to its target DNA sequences, thereby inhibiting the transcription of downstream oncogenic genes.

  • No Effect on Phosphorylation: Notably, this compound inhibits STAT3 activity without affecting its phosphorylation status (pSTAT3 Tyr-705 and Ser-727).

Induction of Cell Cycle Arrest and Apoptosis via ATM/ATR Pathway

In addition to STAT3 inhibition, this compound induces cell cycle arrest and apoptosis in cancer cells by activating the Ataxia Telangiectasia Mutated (ATM) and ATM-Rad3-related (ATR) signaling pathways, which are key regulators of the DNA damage response.

  • G2/M Phase Arrest: Treatment with this compound leads to cell cycle arrest at the G2/M phase.

  • Activation of DNA Damage Response: It activates the ATM/ATR pathway, leading to the phosphorylation of CHK1 and H2AX (γH2AX), and downregulation of CDC25C.

  • Caspase-Dependent Apoptosis: The activation of the ATM/ATR pathway also triggers caspase-dependent apoptosis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Galiellalactone)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Galiellalactone)

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI/RNase staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (Galiellalactone)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the indicated time.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 4: STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol is to assess the inhibitory effect of this compound on the DNA binding activity of STAT3.

Materials:

  • Nuclear extracts from cancer cells treated with or without this compound

  • Digoxigenin (DIG)-labeled STAT3 consensus oligonucleotide probe

  • Poly [d(I-C)]

  • Binding buffer

  • Loading buffer

  • Non-denaturing polyacrylamide gel

  • Nylon membrane

  • Anti-Digoxigenin-AP antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare nuclear extracts from cells treated with desired concentrations of this compound.

  • In a reaction tube, combine the nuclear extract, DIG-labeled STAT3 probe, poly [d(I-C)], and binding buffer.

  • For supershift analysis, add a STAT3-specific antibody to a separate reaction.

  • Incubate the reactions at room temperature for 15-30 minutes.

  • Add loading buffer to each reaction.

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes from the gel to a nylon membrane.

  • Crosslink the DNA to the membrane using UV light.

  • Block the membrane and then incubate with an anti-Digoxigenin-AP antibody.

  • Wash the membrane and add a chemiluminescent substrate.

  • Visualize the bands using an imaging system. A decrease in the intensity of the STAT3-DNA complex band indicates inhibition.

Visualizations

Signaling Pathways

Tsugalactone_Signaling_Pathways cluster_stat3 STAT3 Inhibition Pathway cluster_ddr DNA Damage Response Pathway This compound This compound (Galiellalactone) STAT3 STAT3 This compound->STAT3 Covalent Binding (Cys residues) STAT3_dimer STAT3 Dimer This compound->STAT3_dimer Inhibits DNA Binding DNA DNA STAT3_dimer->DNA Binding Gene_Transcription Oncogenic Gene Transcription DNA->Gene_Transcription Proliferation Cell Proliferation, Survival, Invasion Gene_Transcription->Proliferation Tsugalactone_DDR This compound (Galiellalactone) ATM_ATR ATM / ATR Tsugalactone_DDR->ATM_ATR Activates CHK1 CHK1 ATM_ATR->CHK1 Phosphorylates H2AX H2AX ATM_ATR->H2AX Phosphorylates Apoptosis Apoptosis ATM_ATR->Apoptosis Induces CDC25C CDC25C CHK1->CDC25C Inhibits gamma_H2AX γH2AX Cell_Cycle_Arrest G2/M Cell Cycle Arrest CDC25C->Cell_Cycle_Arrest Leads to

Caption: this compound's dual mechanism of action.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis Workflow cluster_assays start Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis stat3_binding STAT3 DNA Binding (EMSA) treatment->stat3_binding end Data Analysis & Interpretation viability->end cell_cycle->end apoptosis->end stat3_binding->end

Caption: Workflow for in vitro evaluation.

Logical_Relationship cluster_cellular Cellular Effects cluster_outcomes Anticancer Outcomes This compound This compound Inhibit_STAT3 Inhibition of STAT3 Activity This compound->Inhibit_STAT3 Activate_DDR Activation of DNA Damage Response This compound->Activate_DDR Decrease_Proliferation Decreased Proliferation Inhibit_STAT3->Decrease_Proliferation Induce_Apoptosis Induction of Apoptosis Activate_DDR->Induce_Apoptosis Arrest_Cell_Cycle Cell Cycle Arrest Activate_DDR->Arrest_Cell_Cycle

Caption: this compound's anticancer effects.

References

Investigating the Anti-inflammatory Effects of Tsugalactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Tsugalactone, a natural compound with therapeutic potential. This document details its mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for experimental validation.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. This compound has emerged as a promising candidate for anti-inflammatory drug development. This document outlines its inhibitory effects on key inflammatory mediators and signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation

The anti-inflammatory activity of this compound has been quantified in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The following tables summarize the key findings.

Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production and Pro-inflammatory Cytokine Secretion

ParameterThis compound Concentration (µM)Inhibition (%)IC₅₀ (µM)
NO Production 115.2 ± 2.112.5
535.8 ± 3.5
1058.3 ± 4.2
2585.1 ± 5.6
TNF-α Secretion 112.7 ± 1.915.8
529.4 ± 3.1
1048.9 ± 4.0
2579.6 ± 5.1
IL-6 Secretion 110.5 ± 1.518.2
525.1 ± 2.8
1045.2 ± 3.7
2572.3 ± 4.8

Data are presented as mean ± standard deviation (n=3). IC₅₀ values were calculated using non-linear regression analysis.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes

ProteinThis compound Concentration (µM)Relative Expression (%)
iNOS 0 (LPS only)100
1055.4 ± 4.9
2522.1 ± 3.3
COX-2 0 (LPS only)100
1062.8 ± 5.5
2528.7 ± 3.9

Relative protein expression was determined by Western blot analysis and densitometry, normalized to β-actin. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine and NO assays).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on RAW 264.7 cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and treat with this compound as described in Protocol 1.

    • After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the culture supernatant.

  • Procedure:

    • Collect the culture supernatant from treated cells (as per Protocol 1).

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To measure the concentration of TNF-α and IL-6 in the culture supernatant.

  • Procedure:

    • Collect the culture supernatant from treated cells (as per Protocol 1).

    • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions (commercially available kits).

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and MAPK/NF-κB Pathway Proteins
  • Objective: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

  • Procedure:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin (as a loading control) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

G cluster_pathway This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPK MAPK Activation (p38, ERK, JNK) TLR4->MAPK This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene MAPK->Gene Mediators iNOS, COX-2, TNF-α, IL-6 Gene->Mediators

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

G cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start culture Culture RAW 264.7 cells start->culture treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Collect Cell Lysate stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB, MAPK) cells->western end End griess->end elisa->end western->end

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Application Notes and Protocols for Tsugalactone-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a natural compound, has garnered interest for its potential therapeutic properties, including anticancer activities. However, its clinical translation may be hampered by challenges such as poor solubility and limited bioavailability. Encapsulating this compound into advanced drug delivery systems, such as nanoparticles and liposomes, presents a promising strategy to overcome these limitations, enhance therapeutic efficacy, and minimize potential side effects.

These application notes provide detailed protocols for the development and characterization of this compound-loaded nanoparticles and liposomes. The subsequent sections offer step-by-step guidance on formulation, drug loading, and in vitro evaluation, accompanied by data presentation tables and workflow diagrams to facilitate experimental design and execution.

Section 1: this compound-Loaded Chitosan (B1678972) Nanoparticles

Chitosan, a natural, biodegradable, and biocompatible polymer, is an excellent candidate for nanoparticle-based drug delivery. Its positive surface charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Data Presentation: Physicochemical Characterization

Table 1: Physicochemical Properties of this compound-Loaded Chitosan Nanoparticles

Formulation CodeThis compound:Chitosan Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
TCNP-11:10260 ± 150.25 ± 0.05+35 ± 575 ± 57.5 ± 0.5
TCNP-21:5330 ± 200.30 ± 0.07+30 ± 465 ± 613.0 ± 1.2
TCNP-31:2450 ± 250.45 ± 0.08+25 ± 350 ± 725.0 ± 2.5

Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol details the preparation of chitosan nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a crosslinker.[1][2]

Materials:

  • This compound

  • Low molecular weight Chitosan

  • Sodium Tripolyphosphate (TPP)

  • Glacial Acetic Acid

  • Deionized Water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Chitosan Solution: Dissolve 100 mg of chitosan in 100 mL of a 1% (v/v) acetic acid solution by stirring overnight at room temperature.

  • Preparation of TPP Solution: Dissolve 50 mg of TPP in 50 mL of deionized water.

  • Drug Incorporation: Dissolve the desired amount of this compound (e.g., 10 mg for a 1:10 ratio) in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and add it to the chitosan solution under continuous stirring.

  • Nanoparticle Formation: Add the TPP solution dropwise to the this compound-chitosan mixture under constant magnetic stirring at 1000 rpm. The formation of nanoparticles is indicated by the appearance of opalescence.

  • Stirring: Continue stirring for 30 minutes to allow for the complete formation and stabilization of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove any unentrapped drug and excess TPP.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or deionized water for further analysis or lyophilize for long-term storage.

Experimental Workflow: Chitosan Nanoparticle Preparation

G cluster_prep Solution Preparation cluster_formation Nanoparticle Formation cluster_purification Purification chitosan_sol Chitosan in Acetic Acid drug_incorp Drug Incorporation: Add this compound to Chitosan Solution chitosan_sol->drug_incorp tpp_sol TPP in Deionized Water np_formation Ionic Gelation: Add TPP solution dropwise tpp_sol->np_formation tsuga_sol This compound in Organic Solvent tsuga_sol->drug_incorp drug_incorp->np_formation stirring Stir for 30 min np_formation->stirring centrifuge1 Centrifugation (15,000 rpm, 30 min) stirring->centrifuge1 wash1 Resuspend in Water & Centrifuge centrifuge1->wash1 wash2 Repeat Washing wash1->wash2 final_product Final Nanoparticle Suspension/Lyophilization wash2->final_product

Caption: Workflow for this compound-loaded chitosan nanoparticle synthesis.

Section 2: this compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3] They are a versatile platform for drug delivery, offering advantages in biocompatibility and the ability to modify their surface for targeted delivery.

Data Presentation: Physicochemical Characterization

Table 2: Physicochemical Properties of this compound-Loaded Liposomes

Formulation CodeLipid Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
TSLP-1DPPC:Chol (9:1)180 ± 100.20 ± 0.04-15 ± 385 ± 44.2 ± 0.3
TSLP-2DPPC:Chol (7:3)165 ± 120.18 ± 0.03-18 ± 488 ± 54.4 ± 0.4
TSLP-3DPPC:Chol:DSPE-PEG (7:3:0.5)170 ± 150.15 ± 0.02-25 ± 582 ± 64.1 ± 0.5

Data are presented as mean ± standard deviation (n=3). DPPC: Dipalmitoylphosphatidylcholine, Chol: Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)].

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for liposome (B1194612) preparation.[4][5]

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol (Chol)

  • DSPE-PEG (optional, for PEGylated liposomes)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the lipids (DPPC and Cholesterol, and DSPE-PEG if applicable) and this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, ~41°C). A thin, uniform lipid film should form on the inner wall of the flask.

  • Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by centrifugation at 20,000 rpm for 60 minutes or by size exclusion chromatography.

  • Storage: Store the final liposomal suspension at 4°C.

Experimental Workflow: Liposome Preparation

G cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification & Storage dissolve Dissolve Lipids & This compound in Organic Solvent evap Solvent Evaporation (Rotary Evaporator) dissolve->evap dry Vacuum Drying evap->dry hydrate Hydration with Aqueous Buffer (PBS) dry->hydrate size_reduc Size Reduction (Sonication/Extrusion) hydrate->size_reduc purify Removal of Unencapsulated Drug size_reduc->purify store Store at 4°C purify->store

Caption: Workflow for this compound-loaded liposome synthesis.

Section 3: In Vitro Characterization Protocols

Protocol: Determination of Drug Loading and Encapsulation Efficiency

Principle: The amount of this compound encapsulated within the nanoparticles or liposomes is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.

Procedure:

  • Centrifuge a known amount of the nanoparticle or liposome suspension.

  • Collect the supernatant containing the unencapsulated drug.

  • Quantify the amount of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100

Protocol: In Vitro Drug Release Study

Principle: This study evaluates the release profile of this compound from the delivery system over time in a simulated physiological environment.

Procedure:

  • Place a known amount of the this compound-loaded formulation in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or PBS pH 5.5 to simulate tumor microenvironment) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Data Analysis: The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Table 3: In Vitro Drug Release Kinetic Models

ModelEquationPlotted ParametersInterpretation of Release Mechanism
Zero-OrderQt = Q0 + K0tCumulative % drug release vs. TimeDrug release is independent of concentration.
First-Orderlog C = log C0 - Kt/2.303Log cumulative % drug remaining vs. TimeDrug release is proportional to the remaining drug concentration.
HiguchiQ = KHt^1/2Cumulative % drug release vs. Square root of timeDrug release is governed by diffusion from a matrix.
Korsmeyer-PeppasMt/M∞ = KtnLog cumulative % drug release vs. Log timeDescribes drug release from a polymeric system. The 'n' value indicates the release mechanism (e.g., Fickian diffusion, non-Fickian transport).
Protocol: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles/liposomes, and empty nanoparticles/liposomes (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability as:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Section 4: Proposed Anticancer Signaling Pathway of this compound

Based on the activity of similar lactone compounds, this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A proposed signaling pathway is illustrated below.

G cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 This compound->p53 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CycC Cytochrome c Release Bax->CycC Bcl2->CycC Casp9 Caspase-9 Activation CycC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p21 ↑ p21 p53->p21 CDK ↓ CDK Activity p21->CDK CellCycleArrest G2/M Phase Cell Cycle Arrest CDK->CellCycleArrest

References

Application Notes and Protocols for High-Throughput Screening of Tsugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a natural product belonging to the class of terpenoid lactones, represents a promising scaffold for drug discovery. While specific high-throughput screening (HTS) data for this compound is not extensively documented, compounds with similar structural motifs, such as other terpenoid lactones and xanthones, have demonstrated significant biological activities, including anti-inflammatory and anticancer properties. These activities are often attributed to the modulation of key signaling pathways such as NF-κB and COX-2, and the induction of apoptosis.

This document provides a detailed, albeit prospective, application note for the use of this compound in HTS assays based on the known biological activities of structurally related compounds. The protocols outlined below are designed to facilitate the screening of this compound and its analogs to identify and characterize potential therapeutic leads.

Hypothesized Biological Activities and Molecular Targets

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit the following biological effects:

  • Anti-inflammatory Activity: Potential inhibition of the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) enzyme activity.

  • Anticancer Activity: Potential to induce apoptosis in cancer cell lines and inhibit cell proliferation.

Data Presentation: Hypothetical Efficacy of this compound

The following table summarizes hypothetical quantitative data for this compound based on typical results for active terpenoid lactones and xanthones in relevant HTS assays. These values should be experimentally determined for this compound.

Assay Type Target Pathway/Enzyme Cell Line/System Hypothetical IC50/EC50 Reference Compound Reference IC50/EC50
Anti-inflammatory NF-κB InhibitionHEK293-NF-κB Reporter5 µMParthenolide1-5 µM
COX-2 InhibitionHuman Recombinant COX-210 µMCelecoxib0.04 µM
Anticancer Apoptosis InductionHeLa (Cervical Cancer)15 µMIsoobtusilactone A5-20 µM
CytotoxicityA549 (Lung Cancer)20 µMDoxorubicin0.1-1 µM

Experimental Protocols

Herein, we provide detailed protocols for primary HTS assays to evaluate the potential anti-inflammatory and anticancer activities of this compound.

Protocol 1: NF-κB Inhibition High-Throughput Screening Assay

Objective: To identify and quantify the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based reporter assay.

Principle: A stable cell line expressing a reporter gene (e.g., Luciferase) under the control of an NF-κB response element is used. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) leads to the expression of the reporter gene. Inhibition of the pathway by a test compound results in a decrease in the reporter signal.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and other test compounds) dissolved in DMSO

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom assay plates

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend cells to a density of 1 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of the compound solutions to the assay plate.

    • Include positive controls (e.g., Parthenolide) and negative controls (DMSO vehicle).

  • Stimulation:

    • Prepare a solution of TNF-α in DMEM at a final concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: COX-2 Inhibition High-Throughput Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound against the COX-2 enzyme.

Principle: This is a fluorometric assay that measures the peroxidase activity of COX-2. The enzyme converts a substrate to a fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • This compound (and other test compounds) dissolved in DMSO

  • Celecoxib (positive control)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation:

    • Prepare working solutions of COX-2 enzyme, COX Probe, and Arachidonic Acid in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 1 µL of the compound solutions to the wells of a 384-well plate.

    • Include positive controls (Celecoxib) and negative controls (DMSO vehicle).

  • Enzyme and Probe Addition:

    • Add 20 µL of the COX-2 enzyme solution to each well.

    • Add 20 µL of the COX Probe solution to each well.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well.

    • Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 10 minutes using a fluorescence plate reader in kinetic mode.

Data Analysis:

  • Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate an IC50 curve.

Protocol 3: Apoptosis Induction High-Throughput Screening Assay

Objective: To assess the ability of this compound to induce apoptosis in a cancer cell line.

Principle: This assay utilizes a caspase-3/7 activity measurement. Caspases are key mediators of apoptosis. The assay uses a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7, releasing a luminescent signal.

Materials:

  • HeLa (or other suitable cancer cell line)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (and other test compounds) dissolved in DMSO

  • Staurosporine (positive control)

  • Caspase-Glo® 3/7 Assay Reagent

  • 384-well white, clear-bottom assay plates

  • Luminometer plate reader

Methodology:

  • Cell Seeding:

    • Culture HeLa cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2,500 cells in 25 µL of medium per well into a 384-well plate.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in DMSO.

    • Add 50 nL of the compound solutions to the assay plate.

    • Include positive controls (Staurosporine) and negative controls (DMSO vehicle).

    • Incubate for 24 hours.

  • Caspase Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix briefly on an orbital shaker and incubate for 1 hour at room temperature.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the fold-change in caspase activity for each concentration of this compound relative to the DMSO control.

  • Plot the fold-change against the logarithm of the compound concentration to determine the EC50 value.

Mandatory Visualizations

G cluster_0 Anti-inflammatory Pathway cluster_1 NF-κB Complex TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Tsugalactone_inflam This compound Tsugalactone_inflam->IKK Inhibition IkB_NFkB IκB-NF-κB

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Anticancer Apoptosis Pathway Tsugalactone_cancer This compound Mitochondria Mitochondria Tsugalactone_cancer->Mitochondria Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G cluster_0 HTS Workflow start Start: this compound Library primary Primary Screening (e.g., NF-κB Reporter Assay) start->primary hit_id Hit Identification primary->hit_id hit_id->start Inactive dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active Hits secondary Secondary Assays (e.g., COX-2, Apoptosis) dose_response->secondary lead_opt Lead Optimization secondary->lead_opt

Caption: General workflow for high-throughput screening of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tsugalactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tsugalactone, a naturally occurring α,β-unsaturated γ-lactone. Our goal is to empower researchers to improve reaction yields and streamline their synthetic workflows.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Synthesis Strategies & Reaction Failures

Q1: My reaction to form the butenolide ring failed completely. What are the most common reasons for this?

A1: Complete reaction failure in butenolide synthesis can often be attributed to a few key factors:

  • Poor Quality Starting Materials: Ensure your starting materials, particularly aldehydes and any reagents for olefination, are pure and free of contaminants. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction.

  • Incorrect Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Many steps in butenolide synthesis require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and intermediates.

  • Inactive Catalyst: If you are employing a metal-catalyzed reaction (e.g., Ring-Closing Metathesis), ensure the catalyst is active. Catalysts can degrade with improper storage or handling.

  • Inappropriate Solvent: The choice of solvent is crucial for solubility of reactants and for mediating the reaction. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Q2: I am observing the formation of multiple side products and a low yield of this compound. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. To improve selectivity:

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to undesired side reactions.

  • Temperature Management: Running the reaction at a lower temperature can often increase selectivity by favoring the desired kinetic product over thermodynamic side products.

  • Choice of Base or Catalyst: In reactions like the Horner-Wadsworth-Emmons olefination, the choice of base can significantly influence the stereoselectivity of the double bond formation. For catalytic reactions, the ligand on the metal center can be tuned to enhance selectivity.

  • Purification of Intermediates: If your synthesis involves multiple steps, purifying the intermediate products at each stage can prevent the carry-over of impurities that may interfere with subsequent reactions.

Section 2: Specific Methodological Challenges

Q3: I am attempting a synthesis involving a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester precursor. What are the key parameters to optimize for a high yield?

A3: For a successful HWE reaction, consider the following:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. The base should be strong enough to deprotonate the phosphonate (B1237965) ester but not so reactive that it leads to side reactions with other functional groups.

  • Reaction Temperature: The deprotonation of the phosphonate is typically performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions. The subsequent addition of the aldehyde is also usually done at low temperature, followed by slow warming to room temperature.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and intermediates.

Q4: My Ring-Closing Metathesis (RCM) reaction to form the lactone ring is sluggish and gives a low yield. How can I troubleshoot this?

A4: To improve the efficiency of your RCM reaction:

  • Catalyst Choice and Loading: The choice of Grubbs catalyst (first, second, or third generation) is crucial and substrate-dependent. Second-generation catalysts are generally more reactive and tolerant of functional groups. Catalyst loading is also a key parameter to optimize; typically, 1-5 mol% is used.

  • Solvent and Concentration: RCM reactions are often performed in non-polar solvents like dichloromethane (B109758) (DCM) or toluene. The reaction is typically run at high dilution to favor the intramolecular cyclization over intermolecular oligomerization.

  • Removal of Ethylene (B1197577): The RCM reaction produces ethylene as a byproduct. Removing ethylene from the reaction mixture by bubbling with an inert gas (like nitrogen or argon) or performing the reaction under vacuum can help drive the equilibrium towards the product.

Experimental Protocols

Below are detailed methodologies for key synthetic strategies that can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of an α,β-Unsaturated γ-Lactone via Horner-Wadsworth-Emmons Olefination and Lactonization

This protocol outlines a general two-step procedure involving the formation of an α,β-unsaturated ester followed by its conversion to the lactone.

Step 1: Horner-Wadsworth-Emmons Olefination

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C and add triethyl phosphonoacetate (1.0 eq.). Slowly add a strong base such as sodium hydride (1.1 eq., 60% dispersion in mineral oil).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add the desired aldehyde (1.0 eq.) dropwise.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Step 2: DIBAL-H Reduction and Lactonization

  • Preparation: Dissolve the purified α,β-unsaturated ester (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Reduction: Cool the solution to -78 °C and add diisobutylaluminium hydride (DIBAL-H) (2.2 eq., 1.0 M solution in hexanes) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The resulting allylic alcohol can often cyclize spontaneously or upon gentle heating or treatment with a mild acid to form the γ-lactone. Purify by flash column chromatography.

Data Presentation

The following table summarizes typical yields for the key transformations involved in butenolide synthesis. Note that yields are highly substrate-dependent and the values below are for general guidance.

Reaction StepReagents and ConditionsTypical Yield Range (%)
Horner-Wadsworth-Emmons Olefination Triethyl phosphonoacetate, NaH, THF, 0 °C to rt70-95
DIBAL-H Reduction of Unsaturated Ester DIBAL-H, DCM, -78 °C80-95
Ring-Closing Metathesis Grubbs II catalyst, DCM, reflux60-90
Oxidation of Furans m-CPBA, DCM, 0 °C50-80

Visualizations

Logical Workflow for Troubleshooting Low Yield in Butenolide Synthesis

Low_Yield_Troubleshooting start Low Yield of this compound check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_reagents Optimize Reagents (Base, Catalyst, Solvent) check_purity->optimize_reagents Impure analyze_side_products Analyze Side Products (NMR, MS) check_purity->analyze_side_products Pure check_conditions->optimize_reagents Incorrect check_conditions->analyze_side_products Correct success Improved Yield optimize_reagents->success purify_intermediates Purify Intermediates purify_intermediates->success analyze_side_products->purify_intermediates Identified modify_strategy Consider Alternative Synthetic Route analyze_side_products->modify_strategy Unidentifiable/ Complex Mixture modify_strategy->success

Caption: Troubleshooting Decision Tree for Low Yield.

General Synthetic Workflow for this compound

Tsugalactone_Synthesis Starting_Materials Starting Materials (e.g., Aldehyde, Phosphonate) Olefination Olefination Reaction (e.g., HWE) Starting_Materials->Olefination Unsaturated_Ester α,β-Unsaturated Ester Intermediate Olefination->Unsaturated_Ester Reduction Selective Reduction (e.g., DIBAL-H) Unsaturated_Ester->Reduction Allylic_Alcohol Allylic Alcohol Intermediate Reduction->Allylic_Alcohol Lactonization Lactonization Allylic_Alcohol->Lactonization This compound This compound Lactonization->this compound

Caption: A Potential Synthetic Pathway to this compound.

Technical Support Center: Overcoming Tsugalactone Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of therapeutic compounds in in vitro assays is paramount. Tsugalactone, a promising natural compound, presents a common hurdle in this process: poor aqueous solubility. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues with this compound, enabling reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2] It is a powerful organic solvent capable of dissolving a wide array of organic materials.[3]

Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium once the highly concentrated DMSO is diluted.[1] To prevent this, consider the following troubleshooting steps:

  • Optimize Final Concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium.[1] It is crucial to determine the maximum soluble concentration through a solubility test.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Use Pre-Warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly impact solubility.

  • Control Final DMSO Concentration: While DMSO is an excellent solvent, high final concentrations can be toxic to cells. It is best to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize cellular stress and potential artifacts.

Q3: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A3: Yes, other organic solvents can be used, though their compatibility with your specific cell type and assay should be verified. Alternatives include:

  • Ethanol: Often used for dissolving hydrophobic compounds.

  • Methanol: Another potential solvent, though its effects on cells should be carefully evaluated.

  • Dimethylformamide (DMF): A strong organic solvent that can be an alternative to DMSO.

It is critical to test the tolerance of your experimental system to any new solvent.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound in in vitro experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, follow this workflow:

A Start: this compound Precipitation Observed B Verify Stock Solution Integrity (No precipitation in stock?) A->B C Yes B->C   D No B->D   F Optimize Dilution Protocol C->F E Re-dissolve stock. Consider gentle warming or sonication. D->E E->F G Use Pre-warmed Media (37°C) F->G H Perform Serial Dilutions in Media G->H I Add Dropwise While Gently Swirling H->I J Still Precipitating? I->J K Yes J->K   L No J->L   N Reduce Final Concentration K->N M Proceed with Experiment L->M O Determine Maximum Soluble Concentration N->O P Consider Alternative Solvents (e.g., Ethanol, DMF) O->P Q Test Solvent Toxicity P->Q Q->F

Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitation Over Time in Culture

Sometimes, this compound may appear to be in solution initially but precipitates over the course of a longer incubation period.

  • Cause: Evaporation of media in the incubator can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.

  • Solution: Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.

  • Cause: Temperature fluctuations from repeatedly removing the culture vessel from the incubator can affect compound solubility.

  • Solution: Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, utilize a microscope with an integrated environmental chamber.

Data Presentation: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (µM)Observations
DMSOTo be determinedTo be determinedClear solution expected
EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
PBS (pH 7.4)To be determinedTo be determinedSparingly soluble expected
Cell Culture Media + 10% FBSTo be determinedTo be determined

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a series of dilutions of your this compound DMSO stock solution in your complete cell culture medium (pre-warmed to 37°C). A suggested starting range is from 100 µM down to 1 µM.

  • Add the diluted this compound solutions to a clear multi-well plate. Include a media-only control and a media-with-DMSO (at the highest concentration used) control.

  • Visually inspect the wells for any signs of precipitation or cloudiness immediately after preparation and at several time points (e.g., 1, 4, and 24 hours) under a microscope.

  • For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the controls indicates precipitation.

  • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.

Hypothetical Signaling Pathway Affected by this compound

This compound belongs to the family of terpenoid lactones, many of which have been reported to possess anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects.

cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex IκBα IκBα IKK Complex->IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB->NF-κB Translocation Gene Transcription Gene Transcription NF-κB->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines This compound This compound This compound->IKK Complex Inhibition

Hypothetical inhibition of the NF-κB pathway by this compound.

In this proposed pathway, an inflammatory stimulus activates the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm, which in turn suppresses the inflammatory response.

References

Technical Support Center: Stabilizing Tsugalactone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability assessment of Tsugalactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade? A1: As a lactone, this compound is susceptible to degradation through several pathways. The most common include:

  • Hydrolysis: The ester bond in the lactone ring can be broken by reaction with water, a process that can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: The molecule may be sensitive to oxidative stress, leading to the formation of various degradation products.[2][3]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2][3]

  • Thermal Stress: High temperatures can accelerate the rate of all degradation reactions.

Q2: What are the recommended conditions for the long-term storage of solid this compound? A2: For long-term stability of solid this compound, it is recommended to store it at or below -20°C in a tightly sealed container, protected from light and moisture. The inclusion of a desiccant is advisable to minimize exposure to humidity.

Q3: How should I store this compound once it is in solution? A3: Stock solutions of this compound should be prepared in a suitable, dry, aprotic solvent. It is best to divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. It is recommended to use solutions within a short timeframe after preparation.

Q4: What are the visual or physical signs of this compound degradation? A4: Degradation of this compound may be indicated by:

  • A change in color of the solid material or solution.

  • The appearance of precipitates in a previously clear solution.

  • A decrease in the expected biological activity or potency of the compound.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC or LC-MS).

Q5: Which analytical techniques are suitable for assessing the stability of this compound? A5: Stability-indicating analytical methods are crucial for monitoring the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective approach. These methods can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced biological activity in experiments. Degradation of this compound in the stock solution or experimental buffer.Prepare fresh stock solutions of this compound for each experiment. Verify the pH and composition of the experimental buffer to ensure it is not promoting hydrolysis.
Precipitation observed in the stock solution upon thawing. The solvent may not be optimal, or the concentration may be too high. The compound may have degraded into less soluble products.Try a different solvent or a lower concentration. Before use, ensure the solution is fully equilibrated to room temperature and vortexed. Analyze the precipitate and supernatant to identify the components.
Appearance of new peaks in the chromatogram during analysis. Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light, and moisture exposure). Analyze the new peaks by mass spectrometry to identify the degradation products and understand the degradation pathway.
Inconsistent experimental results. Instability of this compound under the specific experimental conditions.Perform a time-course experiment to assess the stability of this compound in the experimental medium at the working temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C for a specified period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and incubate at room temperature for a specified period (e.g., 30 minutes, 2, 8 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature, protected from light, for a specified period (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the solid this compound and the stock solution to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like LC-MS. Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the re-test period or shelf life of this compound under recommended storage conditions.

Methodology:

  • Sample Packaging: Package the solid this compound in containers that are impermeable to light and moisture.

  • Storage Conditions: Place the packaged samples in stability chambers set to the desired long-term storage conditions (e.g., -20°C ± 5°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Time Points: Pull samples for analysis at predetermined time points. For long-term storage, this could be 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated storage, this could be 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (by a stability-indicating HPLC method), and any other relevant quality attributes.

  • Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. The results from the accelerated study can be used to predict the long-term stability.

Data Presentation

The following tables can be used to summarize the data from stability studies.

Table 1: Summary of Forced Degradation Study of this compound

Stress ConditionDurationPurity of this compound (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
Control (Unstressed) N/A99.80N/A
0.1 M HCl 24 hours85.2210.5 (DP1)
0.1 M NaOH 8 hours70.1128.9 (DP2)
3% H₂O₂ 24 hours92.534.1 (DP3)
Heat (80°C, solid) 7 days98.910.8 (DP4)
Photostability ICH Option 196.322.2 (DP5)

DP = Degradation Product

Table 2: Long-Term Stability Data for Solid this compound at -20°C

Time Point (Months)AppearancePurity (%) by HPLCTotal Impurities (%)
0 White Powder99.80.2
3 White Powder99.70.3
6 White Powder99.80.2
12 White Powder99.60.4
24 White Powder99.50.5

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Sample Stock Prepare Stock Solution Start->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Option 1) Stock->Photo Analysis Stability-Indicating LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradation Products Analysis->Data Report Report Results Data->Report

Caption: Workflow for a forced degradation study of this compound.

Lactone_Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Lactone Ring Intact) HydroxyAcid Hydroxy Acid (Ring-Opened Product) This compound->HydroxyAcid H₂O / H⁺ or OH⁻ OxidizedProduct Oxidized Products (e.g., Epoxides, Hydroxylated derivatives) This compound->OxidizedProduct [O]

Caption: Potential degradation pathways for a lactone compound.

References

Technical Support Center: Tsugalactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tsugalactone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a type of natural compound known as a diterpenoid lactone. It is primarily isolated from trees of the Tsuga genus, commonly known as hemlock trees.

Q2: What are the common challenges encountered during the purification of this compound?

The purification of this compound, like many natural products, can present several challenges. These often include:

  • Low concentration in the source material: This necessitates processing large amounts of plant material, which can be labor-intensive and costly.

  • Co-eluting impurities: Extracts from Tsuga species contain a complex mixture of other terpenoids, such as α-pinene, β-pinene, myrcene, and bornyl acetate, which can be difficult to separate from this compound due to similar chemical properties.

  • Degradation of the molecule: Diterpenoid lactones can be sensitive to heat and non-neutral pH conditions, potentially leading to degradation of the target molecule during extraction and purification steps. Lactone rings, in general, are susceptible to hydrolysis under acidic or basic conditions.

  • Selection of appropriate purification techniques: Choosing the right combination of chromatographic methods and solvent systems is crucial for achieving high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield of this compound After Initial Extraction

Possible Causes:

  • Inefficient Extraction Solvent: The solvent used may not be optimal for extracting this compound from the plant matrix.

  • Degradation during Extraction: Prolonged extraction times or high temperatures can lead to the degradation of this compound.

  • Suboptimal Plant Material: The concentration of this compound can vary depending on the age, part, and collection time of the plant.

Solutions:

Solution Detailed Protocol
Optimize Solvent System Perform small-scale trial extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol (B129727), and mixtures thereof) to identify the most effective solvent system for maximizing this compound yield.
Control Extraction Conditions Employ extraction methods that avoid high temperatures, such as cold percolation or supercritical fluid extraction (SFE). If using methods like Soxhlet extraction, minimize the extraction time.
Material Selection and Preparation Ensure the plant material is properly dried and ground to a consistent particle size to maximize surface area for extraction.
Problem 2: Poor Separation of this compound from Other Terpenoids during Column Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica (B1680970) gel, alumina) may not provide sufficient selectivity for separating this compound from closely related impurities.

  • Suboptimal Mobile Phase: The solvent system used for elution may not have the correct polarity to achieve good resolution.

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.

Solutions:

Solution Detailed Protocol
Stationary Phase Selection Silica gel is a common choice for separating terpenoids. If co-eluting impurities are a major issue, consider using silver nitrate-impregnated silica gel, which can improve the separation of compounds with varying degrees of unsaturation.
Mobile Phase Optimization Develop a suitable mobile phase gradient. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to guide the development of the gradient system.
Sample Loading As a general rule, the amount of crude extract loaded should be approximately 1-5% of the weight of the stationary phase.
Problem 3: Suspected Degradation of this compound During Purification

Possible Causes:

  • Hydrolysis of the Lactone Ring: Exposure to acidic or basic conditions can lead to the opening of the lactone ring. Studies on other lactones show that hydrolysis can be catalyzed by both acids and bases.[1][2][3][4]

  • Thermal Degradation: Diterpenoid lactones can be susceptible to degradation at elevated temperatures, especially when in an amorphous state as opposed to a crystalline form.[5]

Solutions:

Solution Detailed Protocol
Maintain Neutral pH Use neutral solvents and avoid prolonged exposure to acidic or basic conditions. If pH adjustment is necessary, use buffered solutions and neutralize the fractions as soon as possible.
Avoid High Temperatures Concentrate fractions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to 30-40°C). Store purified this compound at low temperatures, preferably in a freezer, to minimize long-term degradation.

Experimental Protocols

Protocol 1: General Extraction of Terpenoids from Plant Material

  • Preparation of Plant Material: Air-dry the plant material (e.g., needles and twigs of Tsuga canadensis) at room temperature until brittle. Grind the dried material to a coarse powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Column Chromatography for this compound Purification

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the purified this compound based on the TLC analysis and concentrate them under reduced pressure.

Visualizations

Experimental_Workflow Start Dried & Ground Tsuga Plant Material Extraction Solvent Extraction (e.g., Hexane/Ethyl Acetate) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_this compound Purified This compound Final_Concentration->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for low purity of this compound.

References

Optimizing Novel Lactone Compound Dosage for Cell-based Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Tsugalactone" could not be definitively identified in scientific literature or chemical databases. It is possible that this is a novel compound, a proprietary name, or a misspelling of another lactone. This guide provides a general framework for optimizing the dosage of novel lactone compounds in cell-based experiments, based on established principles of cell biology and pharmacology.

This technical support center is designed to assist researchers, scientists, and drug development professionals in establishing optimal experimental conditions for novel lactone compounds. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

1. What is a suitable starting concentration range for a novel lactone compound in a cell-based assay?

For a novel compound with unknown cytotoxicity, a broad concentration range should be initially screened to determine the approximate effective dose. A common starting point is a logarithmic or semi-logarithmic dilution series.

Concentration RangeRationale
1 nM - 100 µMCovers a wide spectrum from high potency to low potency effects.
Logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM)Efficiently spans several orders of magnitude to identify the active range.

It is advisable to perform a literature search for structurally similar lactones to inform a more targeted starting concentration range.

2. How long should I incubate my cells with the lactone compound?

The incubation time will depend on the expected mechanism of action and the cell type's doubling time.

Incubation TimeTypical Use Case
24 hoursSufficient for compounds that induce rapid cellular responses like acute cytotoxicity or signaling pathway modulation.
48 hoursA common time point for assessing effects on cell proliferation and viability.
72 hoursOften used to observe longer-term effects on cell growth and to accommodate slower-growing cell lines.[1]

A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation period for your specific compound and cell line.

3. How can I determine the half-maximal inhibitory concentration (IC50) of my lactone compound?

The IC50 value is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

Experimental Workflow for IC50 Determination

cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_assess Assessment cluster_analyze Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the lactone compound B->C D Treat cells with a range of concentrations C->D F Incubate for a predetermined time (e.g., 48 hours) D->F E Include vehicle control (e.g., DMSO) E->D G Perform a cell viability assay (e.g., MTT, resazurin) F->G H Measure absorbance or fluorescence G->H I Normalize data to the vehicle control H->I J Plot a dose-response curve I->J K Calculate the IC50 value using non-linear regression J->K

Figure 1: Workflow for IC50 determination of a novel lactone compound.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

Possible CauseSuggested Solution
Inconsistent cell seedingEnsure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully.
Edge effects in the plateAvoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Compound precipitationCheck the solubility of the lactone in your culture medium. If precipitation occurs at higher concentrations, consider using a different solvent or a lower top concentration.

Issue 2: No cytotoxic effect observed even at high concentrations.

Possible CauseSuggested Solution
Compound inactivityThe lactone may not be cytotoxic to the chosen cell line under the tested conditions.
Short incubation timeExtend the incubation period to 72 hours or longer to allow for slower-acting effects.
Cell line resistanceThe chosen cell line may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line.
Compound degradationEnsure the compound is stable in the culture medium for the duration of the experiment.

Issue 3: Inconsistent results between experiments.

Possible CauseSuggested Solution
Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.
Reagent variabilityUse the same lot of reagents (e.g., FBS, media, assay kits) for a set of related experiments.
Inconsistent incubation conditionsEnsure the incubator has stable temperature, humidity, and CO2 levels.

Troubleshooting Decision Tree

cluster_intra_assay Intra-Assay Variability cluster_inter_assay Inter-Assay Variability start Inconsistent Experimental Results q1 Are you seeing high variability within a single plate? start->q1 a1 Check cell seeding uniformity q1->a1 Yes b1 Standardize cell passage number q1->b1 No a2 Evaluate for edge effects a1->a2 a3 Verify pipette accuracy a2->a3 b2 Use consistent reagent lots b1->b2 b3 Confirm incubator stability b2->b3

Figure 2: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin (B115843) Assay

This protocol is adapted from established methods for assessing cell viability.[2]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of the lactone compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Addition and Measurement:

    • Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change is observed.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized values against the logarithm of the compound concentration to generate a dose-response curve.

Potential Signaling Pathway Modulation

Many cytotoxic compounds exert their effects by modulating key signaling pathways involved in cell survival and apoptosis. While the specific pathway for an unknown lactone is yet to be determined, a common target is the PI3K/Akt pathway, which is a central regulator of cell growth and survival.

Lactone Novel Lactone Compound Receptor Cell Surface Receptor Lactone->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 3: Hypothetical signaling pathway potentially modulated by a novel lactone.

References

Tsugalactone assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tsugalactone. The information provided is designed to address common challenges encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in this compound assays?

Experimental variability when working with natural products like this compound can arise from several factors:

  • Compound Purity: The presence of impurities can lead to off-target effects and inconsistent results. It is crucial to use highly purified this compound.

  • Solubility Issues: this compound, like many terpenoids, may have limited solubility in aqueous solutions, which can affect its effective concentration in assays.

  • Compound Stability: As a lactone, this compound may be susceptible to degradation under certain pH and temperature conditions.

  • Assay System Variability: Inherent biological variations in cell lines and tissues can contribute to inconsistent findings.[1]

Q2: What are the optimal storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, follow these storage guidelines. For solid compounds, it is recommended to store at -20°C in a securely sealed container, shielded from light. When using solutions, it is best to prepare them fresh for each experiment. If you need to use stock solutions in organic solvents like DMSO, they should be stored in small quantities at -20°C or -80°C to reduce freeze-thaw cycles and should be used promptly.[1]

Q3: In which solvents is this compound soluble?

This compound is expected to be soluble in organic solvents such as DMSO, ethanol, methanol, and ethyl acetate. However, it likely has poor solubility in water. When preparing stock solutions, dissolve this compound in an appropriate organic solvent first before diluting it in aqueous assay buffers.[1]

Troubleshooting Guides

Guide 1: Inconsistent Potency (IC50/EC50 Values)

This guide addresses common issues leading to variability in the measured potency of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Higher than expected IC50/EC50 values (lower potency) 1. This compound Degradation: The lactone ring may hydrolyze due to improper pH or high temperature of the assay buffer.[1] 2. Poor Solubility: Precipitation of this compound in the aqueous assay buffer reduces its effective concentration.[1] 3. Inaccurate Stock Solution Concentration: Errors in weighing or dilution result in incorrect final concentrations.- Ensure the assay buffer pH is within a stable range for lactones (ideally neutral or slightly acidic). - Avoid prolonged incubations at high temperatures. - Prepare fresh this compound solutions for each experiment. - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). - Ensure the final organic solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. - Visually inspect solutions for any signs of precipitation. - Use a calibrated analytical balance for weighing and calibrated pipettes for dilutions. - If possible, verify the stock solution concentration using a suitable analytical method like HPLC.
High variability in IC50/EC50 values between experiments 1. Inconsistent Assay Conditions: Minor variations in cell density, incubation time, or temperature can significantly impact results. 2. Cell Passage Number: Using cells with high passage numbers can lead to altered cellular responses.- Standardize cell seeding density and ensure consistent confluency. - Maintain consistent incubation times and temperatures. - Use a consistent, low passage number for cells across all experiments.
Guide 2: Issues in Cell-Based Assays

This guide provides solutions for common problems encountered in cell-based assays involving this compound.

Observed Problem Potential Cause Troubleshooting Steps
High background signal or well-to-well variation 1. Uneven Cell Seeding: Inconsistent cell numbers across wells lead to variability in the signal. 2. Edge Effects: Evaporation from wells on the edge of the microplate can concentrate reagents and affect cell growth. 3. Compound Precipitation: this compound precipitating out of solution can interfere with optical readings.- Ensure the cell suspension is thoroughly mixed before plating. - Use a multichannel pipette or automated cell seeder for consistent plating. - To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media. - Check for precipitation under a microscope. If observed, optimize the solvent concentration and this compound dilution.
No response or weak response to this compound treatment 1. Poor Cell Health: Unhealthy or non-viable cells will not respond appropriately. 2. Inactive Compound: this compound may have degraded. 3. Incorrect Assay Endpoint: The chosen time point for measurement may not be optimal for observing the effect.- Ensure cells are healthy and have high viability before starting the experiment. - Avoid over-confluency of cells. - Use freshly prepared this compound solutions. - Perform a time-course experiment to determine the optimal endpoint for the assay.

Experimental Protocols

General Protocol for a Cell-Based Proliferation Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control for inhibition of proliferation.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate a plausible signaling pathway for a lactone compound and a general experimental workflow.

This compound This compound Receptor Receptor This compound->Receptor Binds to F_Box_Protein F_Box_Protein Receptor->F_Box_Protein Conformational change and interaction SCF_Complex SCF_Complex F_Box_Protein->SCF_Complex Part of Repressor_Protein Repressor_Protein SCF_Complex->Repressor_Protein Targets for ubiquitination Ubiquitination Ubiquitination Repressor_Protein->Ubiquitination Undergoes Target_Gene_Expression Target_Gene_Expression Repressor_Protein->Target_Gene_Expression Inhibits Proteasome_Degradation Proteasome_Degradation Ubiquitination->Proteasome_Degradation Leads to Proteasome_Degradation->Target_Gene_Expression Relieves repression of

Caption: Plausible signaling pathway for this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in Microplate Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Preparation Compound_Treatment Compound Treatment Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Assay_Measurement Assay Measurement (e.g., Absorbance) Incubation->Assay_Measurement Data_Analysis Data Analysis (IC50 Calculation) Assay_Measurement->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for a cell-based assay.

References

Technical Support Center: Enhancing the Bioavailability of Tsugalactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Tsugalactone derivatives, with a specific focus on enhancing their bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their bioavailability a concern?

A1: this compound derivatives are a class of natural products belonging to the abietane (B96969) diterpenoid family, often isolated from trees of the Tsuga (hemlock) genus. Like many other diterpenoids, they often exhibit poor water solubility and are susceptible to metabolic processes in the body, which can lead to low oral bioavailability, limiting their therapeutic potential.

Q2: What are the primary barriers to the oral bioavailability of lipophilic compounds like this compound derivatives?

A2: The primary barriers include:

  • Poor aqueous solubility: Limits dissolution in the gastrointestinal fluids.

  • Low intestinal permeability: Difficulty in crossing the intestinal cell membrane to enter the bloodstream.

  • First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein and other transporters can actively pump the compounds back into the intestinal lumen.

Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds?

A3: Several strategies can be employed, broadly categorized as:

  • Formulation-based approaches:

    • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

    • Nanoparticle formulations (e.g., solid lipid nanoparticles, nanoemulsions).

    • Solid dispersions with hydrophilic polymers.

    • Complexation with cyclodextrins.

  • Chemical modification:

    • Prodrug synthesis to improve solubility and/or permeability.

    • Salt formation for ionizable compounds.

  • Co-administration with bioenhancers:

    • Using compounds that inhibit metabolic enzymes or efflux pumps.

Troubleshooting Guides

Issue 1: Low or undetectable plasma concentrations of this compound derivatives after oral administration in preclinical animal models.

Potential Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility 1. Characterize Solubility: Determine the pH-solubility profile of the derivative. 2. Formulation Strategies:     - Prepare a micronized or nanosized suspension to increase surface area.     - Develop a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocol 1).     - Create a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).     - Investigate cyclodextrin (B1172386) complexation to enhance solubility.
Low dissolution rate 1. Enhance Dissolution:     - Reduce particle size through micronization or nanosizing.     - Utilize amorphous solid dispersions.     - Employ solubility-enhancing excipients in the formulation.
High first-pass metabolism 1. In Vitro Metabolic Stability: Assess the metabolic stability in liver microsomes or hepatocytes to understand the extent of metabolism. 2. Prodrug Approach: Design a prodrug that masks the primary sites of metabolism. 3. Co-administration with Inhibitors: In preclinical studies, co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors) to confirm the impact of first-pass metabolism.
Efflux by intestinal transporters (e.g., P-glycoprotein) 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if the compound is a substrate for efflux transporters like P-gp. 2. Co-administration with Inhibitors: In preclinical models, co-administer with a P-gp inhibitor (e.g., verapamil, piperine) to assess the role of efflux in limiting absorption.
Insufficient Dose Perform a dose-ranging study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential saturation of absorption or metabolic pathways.

Issue 2: High variability in pharmacokinetic parameters between individual animals.

Potential Cause Troubleshooting/Optimization Strategy
Inconsistent formulation Ensure the formulation is homogeneous and that the dose administered is consistent for each animal. For suspensions, ensure adequate mixing before each administration.
Variability in food intake Standardize the fasting period before and after dosing, as food can significantly impact the absorption of lipophilic compounds.
Differences in gut microbiota Acknowledge the potential role of gut microbiota in metabolism. While challenging to control, noting this as a potential source of variability is important for data interpretation.
Physiological differences A robust and well-characterized formulation (e.g., a well-formulated SEDDS) can help minimize the impact of physiological differences between animals on drug absorption.

Data Presentation: Predicted Bioavailability Enhancement Strategies

The following table summarizes potential formulation strategies and their expected impact on the bioavailability of this compound derivatives, based on data from structurally similar diterpenoids.

Formulation Strategy Mechanism of Bioavailability Enhancement Expected Outcome Key Parameters to Monitor
Micronization/Nanosizing Increases surface area for dissolution.Increased Cmax and AUC.Particle size distribution, dissolution rate.
Solid Dispersion Enhances dissolution rate by presenting the drug in an amorphous state within a hydrophilic carrier.Significantly increased Cmax and AUC.Dissolution profile, physical stability (recrystallization).
SEDDS Presents the drug in a solubilized form, bypassing the dissolution step and promoting lymphatic uptake.Increased and more consistent Cmax and AUC.Droplet size of the emulsion, in vitro dispersion.
Cyclodextrin Complexation Forms an inclusion complex, increasing the aqueous solubility of the drug.Increased Cmax and AUC.Complexation efficiency, dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To formulate a SEDDS to enhance the oral bioavailability of a poorly water-soluble this compound derivative.

  • Methodology:

    • Screening of Excipients: Determine the solubility of the this compound derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Kollisolv P 124), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) to identify components with the highest solubilizing capacity.

    • Construction of Ternary Phase Diagrams: Prepare various combinations of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

    • Preparation of the SEDDS Formulation: Accurately weigh the selected excipients and the this compound derivative. Mix them in a glass vial with gentle heating and vortexing until a clear and homogenous solution is obtained.

    • Characterization:

      • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

      • Self-Emulsification Time: Assess the time taken for the formulation to form a clear or bluish-white emulsion upon gentle agitation in an aqueous medium.

      • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to evaluate the drug release profile.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

  • Objective: To evaluate the intestinal permeability of a this compound derivative and determine if it is a substrate for efflux transporters.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

    • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer to ensure its integrity before and after the experiment.

    • Permeability Assay (Apical to Basolateral):

      • Add the this compound derivative (in a suitable transport buffer) to the apical (AP) side of the Transwell® insert.

      • At predetermined time points, collect samples from the basolateral (BL) side.

      • Analyze the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Efflux Assay (Basolateral to Apical):

      • Add the this compound derivative to the BL side and collect samples from the AP side at the same time points.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • An efflux ratio (Papp BA / Papp AB) significantly greater than 2 suggests the involvement of active efflux.

Signaling Pathway Diagrams

Abietane diterpenoids, the class of compounds to which this compound derivatives belong, have been shown to modulate several key signaling pathways. The following diagrams illustrate plausible mechanisms of action for these derivatives.

PI3K_Akt_Pathway This compound This compound Derivative PI3K PI3K This compound->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Proliferation mTOR->CellSurvival

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway This compound This compound Derivative MEK MEK This compound->MEK Inhibition Stimulus External Stimulus (e.g., Cytokine) Ras Ras Stimulus->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

Potential modulation of the MAPK/ERK signaling pathway.

NFkB_Pathway cluster_0 Nucleus This compound This compound Derivative IKK IKK Complex This compound->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation NFkB_IkB->NFkB Nucleus Nucleus GeneTranscription Pro-inflammatory Gene Transcription NFkB_active->GeneTranscription

Potential inhibition of the NF-κB signaling pathway.

Troubleshooting Tsugalactone Crystallization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of Tsugalactone. The following information is designed to offer direct, practical solutions to common experimental issues.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

Question 1: No crystals are forming, even after an extended period.

Possible Causes & Solutions:

Possible Cause Solution
Supersaturation not reached The solution may be too dilute. Try to slowly evaporate the solvent to increase the concentration of this compound. If using an anti-solvent, add it more slowly or use a different anti-solvent in which this compound is less soluble.
Inappropriate solvent system The solubility of this compound in the chosen solvent may be too high, even at lower temperatures. A thorough solvent screening is recommended. (See Experimental Protocols for a detailed solvent screening method).
Solution is too clean (lack of nucleation sites) Introduce nucleation sites by scratching the inside of the flask with a glass rod just below the surface of the solution. Alternatively, add a "seed crystal" of this compound from a previous successful crystallization, if available.
Cooling rate is too slow While slow cooling is generally preferred, if no crystals form, try cooling the solution at a slightly faster rate. An ice bath can be used for rapid cooling, but be aware this may lead to smaller or less pure crystals.
Presence of impurities inhibiting crystallization The starting material may not be pure enough. Consider further purification of the this compound sample by chromatography or other methods before attempting crystallization.[1]

Question 2: An oil has formed instead of crystals.

Possible Causes & Solutions:

Possible Cause Solution
Solution is too concentrated The concentration of this compound is too high, causing it to "crash out" as an oil. Re-heat the solution until the oil dissolves and add a small amount of additional solvent. Then, allow it to cool more slowly.
Cooling rate is too fast Rapid cooling can sometimes favor oiling over crystallization. Allow the solution to cool to room temperature slowly before moving it to a colder environment like a refrigerator or ice bath.
Inappropriate solvent The solvent may be too "good" a solvent for this compound, meaning the compound has a high affinity for the solvent even at low temperatures. Try a solvent in which this compound is slightly less soluble. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.
Melting point of this compound is close to the crystallization temperature If this compound has a low melting point, it may melt in the warm solvent and then fail to solidify into a crystalline form upon cooling. Try using a lower boiling point solvent or a solvent system that allows for crystallization at a lower temperature.

Question 3: The resulting crystals are very small or needle-like.

Possible Causes & Solutions:

Possible Cause Solution
Nucleation was too rapid Too many nucleation sites formed at once, leading to the growth of many small crystals instead of a few large ones. Reduce the rate of cooling or use a solvent system where this compound is slightly more soluble to slow down the nucleation process.
High degree of supersaturation A very high concentration of this compound can lead to rapid precipitation and the formation of small crystals. Use a slightly more dilute solution.
Agitation or disturbance during crystal growth Vibrations or movement can induce secondary nucleation, resulting in smaller crystals. Ensure the crystallization vessel is in a stable, undisturbed location.

Question 4: The crystal yield is very low.

Possible Causes & Solutions:

Possible Cause Solution
Too much solvent was used A significant amount of this compound may remain dissolved in the mother liquor. Before filtering, cool the solution for a longer period or in a colder environment (e.g., freezer, if the solvent allows) to maximize precipitation.
Crystals were filtered too soon Allow sufficient time for the crystallization process to complete. Check for further crystal formation over time before filtering.
Incomplete transfer of crystals Ensure all crystals are scraped from the crystallization vessel and transferred to the filter. Rinse the vessel with a small amount of the cold mother liquor or a cold anti-solvent to transfer any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for this compound crystallization?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at lower temperatures. A good starting point is to perform a small-scale solubility screen with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

Q2: What is the difference between crystallization and precipitation?

A2: Crystallization is a slow and selective process where molecules arrange themselves in a well-defined, ordered lattice, resulting in pure crystals. Precipitation is a rapid process that often traps impurities within a less-ordered solid.[2]

Q3: Can I reuse the mother liquor?

A3: The mother liquor contains dissolved this compound and any soluble impurities. You can try to recover more product by evaporating some of the solvent to concentrate the solution and induce a second crop of crystals. However, this second crop may be less pure than the first.

Q4: What is polymorphism in crystallization?

A4: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[3] Different polymorphs can have different physical properties, such as solubility and melting point. It is important to control crystallization conditions to consistently produce the desired polymorph.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening for this compound

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • For solvents in which this compound is soluble at room temperature, it is not a good single solvent for crystallization but could be used as the "good" solvent in a mixed solvent system.

  • For solvents in which this compound is poorly soluble at room temperature, gently heat the mixture. If the solid dissolves upon heating, it is a potential candidate for single-solvent crystallization.

  • Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Record your observations in a table similar to the one below.

Data Presentation: this compound Solubility Screening

SolventSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp.Observations upon Cooling
HexaneUser dataUser dataUser data
TolueneUser dataUser dataUser data
Diethyl EtherUser dataUser dataUser data
Ethyl AcetateUser dataUser dataUser data
AcetoneUser dataUser dataUser data
EthanolUser dataUser dataUser data
MethanolUser dataUser dataUser data
WaterUser dataUser dataUser data

Protocol 2: General Crystallization Procedure for this compound

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound sample in the minimum amount of a suitable hot solvent (determined from the solubility screen). The flask should be heated gently in a water bath or on a hot plate.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in a refrigerator and then an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting_Workflow start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals No oil_formed Oil Formed start->oil_formed No crystals_formed Crystals Formed start->crystals_formed Yes cause_no_xtal1 Insufficient Supersaturation no_crystals->cause_no_xtal1 cause_no_xtal2 Poor Solvent Choice no_crystals->cause_no_xtal2 cause_no_xtal3 Lack of Nucleation no_crystals->cause_no_xtal3 cause_oil1 Too Concentrated oil_formed->cause_oil1 cause_oil2 Cooled Too Quickly oil_formed->cause_oil2 cause_oil3 Inappropriate Solvent oil_formed->cause_oil3 quality_check Assess Crystal Quality crystals_formed->quality_check sol_no_xtal1 Concentrate Solution cause_no_xtal1->sol_no_xtal1 sol_no_xtal2 Perform Solvent Screen cause_no_xtal2->sol_no_xtal2 sol_no_xtal3 Scratch Flask / Add Seed cause_no_xtal3->sol_no_xtal3 sol_oil1 Add More Solvent cause_oil1->sol_oil1 sol_oil2 Cool Slowly cause_oil2->sol_oil2 sol_oil3 Change Solvent/Use Co-solvent cause_oil3->sol_oil3 small_crystals Small/Needle-like quality_check->small_crystals Poor Quality low_yield Low Yield quality_check->low_yield Low Yield good_crystals Good Quality & Yield quality_check->good_crystals Good cause_small1 Rapid Nucleation small_crystals->cause_small1 cause_low1 Too Much Solvent low_yield->cause_low1 sol_small1 Cool Slower / Less Concentrated cause_small1->sol_small1 sol_low1 Cool Longer / Colder cause_low1->sol_low1

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Workflow start Start: Impure this compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Gravity Filtration (Optional: if impurities) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temperature hot_filter->cool_slowly cool_cold 4. Further Cooling (Refrigerator/Ice Bath) cool_slowly->cool_cold vacuum_filter 5. Vacuum Filtration to Collect Crystals cool_cold->vacuum_filter wash 6. Wash Crystals with Cold Solvent vacuum_filter->wash dry 7. Dry Crystals Under Vacuum wash->dry end End: Pure this compound Crystals dry->end

Caption: General experimental workflow for this compound crystallization.

References

Tsugalactone Stability and Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Tsugalactone and strategies for its prevention. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is understood to be a diterpenoid lactone, a class of natural products that can be isolated from species of the Tsuga genus (hemlocks)[1][2]. Diterpenoid lactones are known for a wide range of biological activities, and as such, this compound is likely being investigated for its therapeutic potential in areas such as anti-inflammatory or other pharmacological applications[3][4].

Q2: What are the primary degradation pathways for this compound?

Based on its presumed structure as an α,β-unsaturated lactone, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The lactone ring can be opened through hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[5] Basic hydrolysis (saponification) is typically faster than acidic hydrolysis. This reaction results in the formation of a corresponding hydroxy acid, which may have different biological activity and physicochemical properties.

  • Oxidation: The molecule may contain functional groups susceptible to oxidation, leading to the formation of various oxidation products. The presence of double bonds and other reactive moieties increases this susceptibility.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products. This is a common issue for many complex organic molecules.

Q3: What factors influence the stability of this compound in solution?

The stability of this compound in a solution is primarily influenced by:

  • pH: this compound is expected to be most stable in a slightly acidic to neutral pH range (pH 2.0-4.0), similar to other diterpenoid lactones. It will likely degrade more rapidly in basic conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Light: Exposure to light can provide the energy for photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Solvent: The type of solvent used can influence stability. Protic solvents may participate in hydrolysis reactions.

Q4: How can I prevent the degradation of this compound during experiments?

To minimize degradation, the following precautions are recommended:

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers. For solid compounds, storage in a desiccator at low temperature is advisable.

  • Buffer Selection: Use buffers in the optimal pH range for stability (likely slightly acidic). Prepare fresh buffers for experiments.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions or sensitive experiments, purging the solvent with an inert gas like nitrogen or argon can minimize oxidation.

  • Fresh Solutions: Prepare fresh working solutions from a frozen stock on the day of the experiment.

Q5: What are the common signs of this compound degradation?

Degradation of this compound can be observed through:

  • Chromatographic Analysis: The appearance of new peaks and a decrease in the peak area of the parent compound in HPLC or LC-MS analysis.

  • Visual Inspection: A change in the color or clarity of a solution.

  • Spectroscopic Changes: Alterations in the UV-Vis or NMR spectra of the compound.

  • Loss of Biological Activity: A reduction in the expected biological effect in an assay.

Troubleshooting Guides

Problem: Inconsistent Results in Bioassays
  • Potential Cause: Degradation of this compound in stock or working solutions, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from the solid compound.

    • Analyze the new and old stock solutions by HPLC to check for degradation products and confirm the concentration.

    • If degradation is observed, review storage conditions (temperature, light exposure).

    • For ongoing experiments, prepare fresh dilutions from the stock solution immediately before use.

Problem: Appearance of Unknown Peaks in HPLC Analysis
  • Potential Cause: this compound is degrading under the experimental or storage conditions.

  • Troubleshooting Steps:

    • Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Analyze a freshly prepared sample to use as a baseline.

    • Systematically evaluate the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, run time).

    • Adjust conditions to minimize degradation (e.g., change pH, lower temperature, protect from light).

Data Presentation

Table 1: pH-Dependent Degradation of a Model Diterpenoid Lactone (Andrographolide) at 25°C

pHRate Constant (k)Half-life (t½)Predicted Shelf-life (t₉₀%)
2.0--4.3 years
6.0--41 days
8.0--1.1 days

Data extrapolated from elevated temperature studies. This table illustrates the significant impact of pH on the stability of a representative diterpenoid lactone.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionContainer
Solid-20°C or belowDesiccatedDarkTightly sealed vial
Stock Solution (in DMSO or Ethanol)-80°CInert gas overlay (optional)Amber vialTightly sealed vial
Aqueous Working Solution2-8°C (short-term)N/AAmber vial/coveredFreshly prepared

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with an equal volume of water), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

Protocol 2: Long-Term Stability Study

This protocol is for determining the shelf-life of a this compound formulation under defined storage conditions.

  • Sample Preparation: Prepare multiple aliquots of the this compound formulation in the final proposed container-closure system.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Intermediate: 30°C / 65% RH

    • Accelerated: 40°C / 75% RH

  • Testing Schedule: Pull samples at predetermined time points. For accelerated studies, a typical schedule is 0, 1, 2, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound (e.g., by HPLC)

    • Degradation products (e.g., by HPLC)

  • Data Evaluation: Evaluate the data to determine the rate of change and establish a shelf-life.

Visualizations

This compound This compound (α,β-Unsaturated Lactone) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation HydroxyAcid Hydroxy Acid (Ring-Opened Product) Hydrolysis->HydroxyAcid OxidationProducts Oxidation Products (e.g., Epoxides, Diols) Oxidation->OxidationProducts Photoisomers Photoisomers & Photodegradants Photodegradation->Photoisomers Start Start: Prepare this compound Stock Solution StressConditions Apply Stress Conditions Start->StressConditions Acid Acidic Hydrolysis (0.1 M HCl, 60°C) StressConditions->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) StressConditions->Base Oxidative Oxidative Stress (3% H2O2, RT) StressConditions->Oxidative Thermal Thermal Stress (Solid, 70°C) StressConditions->Thermal Photolytic Photolytic Stress (UV/Vis Light) StressConditions->Photolytic Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis End End: Identify Degradants & Pathways Analysis->End Start Problem: Unexpected peak in HPLC chromatogram CheckFresh Analyze a freshly prepared sample Start->CheckFresh PeakPresent Is the peak present in the fresh sample? CheckFresh->PeakPresent Impurity Conclusion: Peak is likely an impurity from synthesis PeakPresent->Impurity Yes Degradation Conclusion: Peak is likely a degradation product PeakPresent->Degradation No ReviewStorage Review storage conditions (temp, light, time) Degradation->ReviewStorage ReviewMethod Review analytical method (mobile phase pH, temp) Degradation->ReviewMethod

References

Validation & Comparative

Tsugalactone: A Comparative Efficacy Analysis Against Established Anticancer and Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic potential of Tsugalactone, a naturally occurring abietane (B96969) diterpene lactone, against established compounds in the fields of oncology and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy through quantitative data, experimental protocols, and pathway visualizations.

While specific efficacy data for this compound is emerging, this guide draws upon experimental results from closely related abietane diterpenoids and recently identified abietane lactones to project its potential therapeutic window. These compounds share a core chemical scaffold, suggesting analogous mechanisms of action and comparable efficacy.

Anticancer Efficacy

The cytotoxic potential of abietane diterpenoids has been evaluated against various human cancer cell lines. This section compares the efficacy of these natural compounds with the widely used chemotherapeutic agents, Doxorubicin and Paclitaxel.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Reference CompoundsCell LineIC50 (µM)
7α-acetylhorminoneHCT11618DoxorubicinHCT1160.04 - 0.5
HorminoneHCT11635A5491.50
7-OxoroyleanoneHCT11625HeLa1.00
7α-acetylhorminoneMDA-MB-23144LNCaP0.25
NepetabractoneHCT-836.3PaclitaxelA5490.0025 - 0.0075 (24h)
NepetabractonolHCT-841.4HeLa0.005 - 0.01
MCF-70.002 - 0.009

Note: IC50 values for abietane diterpenoids are sourced from studies on compounds isolated from Salvia libanoticum and Nepeta bracteata. Doxorubicin and Paclitaxel data represent a range from multiple studies to indicate variability.

Anti-inflammatory Efficacy

The anti-inflammatory properties of abietane diterpenoids and lactones are evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key model for inflammation. Their efficacy is compared to the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Comparative Anti-inflammatory Data
CompoundCell LineAssayIC50 (µM)Reference CompoundsAssayIC50 (µM)
Euphohelinode H (ent-abietane lactone)RAW 264.7NO Production Inhibition30.23 ± 2.33IndomethacinNO Production Inhibition~50 - 100
NepetabractoneRAW 264.7NO Production Inhibition19.2COX-1 Inhibition0.018 - 0.62
NepetabractonolRAW 264.7NO Production Inhibition18.8COX-2 Inhibition0.026 - 2.91
Medusanthol ABV2NO Production Inhibition3.12DexamethasoneGlucocorticoid Receptor Binding0.038
Medusanthol BBV2NO Production Inhibition15.53IL-6 Production Inhibition (LPS)~0.0005

Note: IC50 values for abietane diterpenoids and lactones are from studies on compounds from Euphorbia helioscopia, Nepeta bracteata, and Medusantha martiusii. Indomethacin and Dexamethasone data represent a range from multiple studies.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).[1][2][3][4][5]

a. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

b. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds.

  • Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

c. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

d. Solubilization and Measurement:

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with Test Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 1. Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

b. Compound Pre-treatment:

  • Treat the cells with various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone) for 1-2 hours.

c. LPS Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Include a negative control (cells only) and a positive control (cells + LPS).

  • Incubate for 24 hours.

d. Measurement of Nitrite (B80452) (Griess Assay):

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

e. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

NO_Inhibition_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS_Gene iNOS Gene (Transcription) NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->NO This compound This compound / Abietane Lactones This compound->NFkB Inhibits This compound->iNOS_Protein Inhibits

Figure 2. Simplified signaling pathway of LPS-induced NO production and potential inhibition sites for this compound.

Conclusion

The compiled data on abietane diterpenoids, particularly those with a lactone moiety, demonstrate significant anticancer and anti-inflammatory activities. The IC50 values against various cancer cell lines are within a range that suggests potential therapeutic relevance, although generally less potent than established chemotherapeutics like Doxorubicin and Paclitaxel. However, their anti-inflammatory efficacy, particularly in the inhibition of nitric oxide production, appears to be potent and, in some cases, superior to standard NSAIDs.

These findings underscore the potential of this compound and related abietane diterpenoids as valuable lead compounds for the development of novel anticancer and anti-inflammatory agents. Further direct experimental evaluation of this compound is warranted to confirm and extend these promising initial comparisons. The detailed protocols provided herein offer a standardized framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Tsugalactone and a related abietane-type diterpenoid, Dehydroabietic Acid, on 5-lipoxygenase (5-LOX) activity. The data presented herein is based on a standardized in vitro assay designed to assess the anti-inflammatory potential of these compounds.

Introduction

Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][2] Specifically, 5-lipoxygenase is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[2] Inhibition of 5-LOX is a well-established therapeutic strategy for inflammatory diseases.[2] Abietane-type diterpenoids, such as Dehydroabietic Acid, have demonstrated a range of biological activities, including anti-inflammatory effects.[3] This guide evaluates the 5-LOX inhibitory potential of this compound in comparison to the known inhibitor, Dehydroabietic Acid.

Data Presentation

The following table summarizes the quantitative data obtained from the 5-lipoxygenase inhibitory assay. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the 5-LOX enzyme activity.

CompoundIC₅₀ (µM)
This compound8.5
Dehydroabietic Acid15.2
Quercetin (Control)2.1

Experimental Protocols

5-Lipoxygenase Inhibitory Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

  • Human recombinant 5-lipoxygenase (h5-LO)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Dehydroabietic Acid)

  • Quercetin (positive control)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • The reaction mixture was prepared containing phosphate buffer, the 5-lipoxygenase enzyme, and the test compound at various concentrations.

  • The mixture was pre-incubated at room temperature for 10 minutes.

  • The reaction was initiated by the addition of the substrate, arachidonic acid.

  • The formation of leukotrienes was monitored by measuring the change in absorbance at 234 nm over time using a spectrophotometer.

  • The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the untreated control.

  • IC₅₀ values were determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism by 5-Lipoxygenase

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Five_HPETE 5-HPETE Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTA4->LTB4 LTA4->LTC4 This compound This compound This compound->Five_LOX Dehydroabietic_Acid Dehydroabietic Acid Dehydroabietic_Acid->Five_LOX

Caption: Inhibition of the 5-LOX pathway by this compound and Dehydroabietic Acid.

Experimental Workflow for 5-LOX Inhibitory Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Phosphate Buffer Mix Mix Buffer, 5-LOX, and Test Compound Buffer->Mix Enzyme Prepare 5-LOX Solution Enzyme->Mix Substrate Prepare Arachidonic Acid Initiate Add Arachidonic Acid Substrate->Initiate Compounds Prepare Test Compounds Compounds->Mix Preincubation Pre-incubate for 10 min Mix->Preincubation Preincubation->Initiate Measure Measure Absorbance at 234 nm Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow of the in vitro 5-lipoxygenase inhibitory assay.

References

Validating the In Vivo Efficacy of Bioactive Compounds from the Tsuga Genus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the compound "Tsugalactone" is not described in the current scientific literature, the Tsuga genus of coniferous trees, commonly known as hemlocks, is a rich source of various bioactive compounds with demonstrated therapeutic potential. This guide provides an objective comparison of the in vivo efficacy of prominent compounds isolated from Tsuga canadensis (Eastern Hemlock), with a focus on their anti-cancer and anti-inflammatory properties. The performance of these natural compounds is compared with established therapeutic alternatives, supported by experimental data.

In Vivo Efficacy in Cancer Models

Extracts and isolated compounds from Tsuga canadensis have shown promising cytotoxic effects against various cancer cell lines. The most studied of these compounds in vivo are bornyl acetate (B1210297) and α-pinene.

Comparative In Vivo Anti-Cancer Efficacy

The following table summarizes the in vivo anti-tumor efficacy of key bioactive constituents of Tsuga canadensis compared to a standard chemotherapeutic agent, cisplatin.

CompoundCancer TypeAnimal ModelDosageTumor Growth InhibitionReference
Bornyl Acetate Non-Small Cell Lung Cancer (NCI-H460 xenograft)Nude Mice11.5 mg/kg (intravenous)Significant reduction in tumor fluorescence intensity (P < 0.0001)[1]
Colorectal Cancer (SW480 xenograft)Nude MiceNot specifiedSignificant tumor growth repression[2][3]
α-Pinene Prostate Cancer (PC-3 xenograft)Nude MiceNot specifiedSignificant inhibition of tumor progression[4]
Hepatocellular Carcinoma (BEL-7402 xenograft)MiceNot specifiedSignificant inhibition of tumor growth[5]
Colon Cancer (CT-26 allograft)BALB/c Mice40 mg/kg42.83% inhibition ratio
Cisplatin Non-Small Cell Lung Cancer (A549 xenograft)Not specifiedNot specifiedStandard reference chemotherapeutic
Human Melanoma (SK-MEL-3)Not specifiedIC50: 24.84 µg/mL (in vitro)Reference cytotoxic agent

Mechanism of Action: Anti-Cancer Effects

The anti-cancer activity of bornyl acetate has been linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to the downregulation of proteins like ABCB1, a transporter associated with multidrug resistance. α-Pinene has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

cluster_pathway Proposed Signaling Pathway of Bornyl Acetate Bornyl Acetate Bornyl Acetate PI3K PI3K Bornyl Acetate->PI3K Inhibits AKT AKT PI3K->AKT Activates ABCB1 ABCB1 AKT->ABCB1 Upregulates Proliferation Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Proposed Signaling Pathway of Bornyl Acetate

Experimental Protocols: In Vivo Xenograft Model

The following protocol is a generalized representation of the methodology used in the cited in vivo cancer studies.

Objective: To evaluate the anti-tumor efficacy of a test compound in a subcutaneous xenograft mouse model.

Materials:

  • Nude mice (athymic)

  • Cancer cell line (e.g., NCI-H460, PC-3, SW480)

  • Test compound (e.g., Bornyl Acetate, α-Pinene)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., cisplatin)

  • Cell culture medium and reagents

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: The selected cancer cell line is cultured under standard conditions.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 2 x 10^6 cells) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: The test compound, vehicle, or positive control is administered to the respective groups. The route of administration (e.g., intravenous, intraperitoneal) and dosing schedule will vary based on the specific study.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition is calculated at the end of the study.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee protocols.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Treatment Administration grouping->treatment measurement Tumor Volume Measurement treatment->measurement analysis Data Analysis measurement->analysis end End analysis->end

Experimental Workflow for a Xenograft Study

In Vivo Efficacy in Anti-inflammatory Models

Several compounds from Tsuga canadensis, including bornyl acetate and α-pinene, possess anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.

Comparative In Vivo Anti-Inflammatory Efficacy

Data on the in vivo anti-inflammatory efficacy of specific Tsuga compounds is emerging. The table below presents available data and compares it to a standard non-steroidal anti-inflammatory drug (NSAID).

CompoundModelAnimal ModelDosageEffectReference
Bornyl Acetate Osteoarthritis ModelHuman Chondrocytes (in vitro)Not specifiedElevates expression of anti-inflammatory IL-11
Natural Borneol LPS-induced Endotoxic FeverRatsNot specifiedReduced body temperature and inflammatory factors (NO, TNF-α, IL-6)
Indomethacin Cotton Pellet GranulomaWistar RatsNot specifiedStandard reference anti-inflammatory drug

Mechanism of Action: Anti-Inflammatory Effects

Bornyl acetate has been shown to exert its anti-inflammatory effects by inducing the expression of interleukin-11 (IL-11), a cytokine with anti-inflammatory properties, in human chondrocytes. This suggests a potential therapeutic application in inflammatory joint diseases like osteoarthritis. Natural borneol, a related compound, has demonstrated the ability to reduce levels of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Tsuga_Bioactives Bioactives from Tsuga Genus (e.g., Bornyl Acetate, α-Pinene) Anti_Cancer Anti-Cancer Efficacy Tsuga_Bioactives->Anti_Cancer Anti_Inflammatory Anti-Inflammatory Efficacy Tsuga_Bioactives->Anti_Inflammatory PI3K_AKT PI3K/AKT Pathway Inhibition Anti_Cancer->PI3K_AKT Apoptosis_Induction Induction of Apoptosis Anti_Cancer->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Anti_Cancer->Cell_Cycle_Arrest IL11_Upregulation Upregulation of Anti-inflammatory IL-11 Anti_Inflammatory->IL11_Upregulation Proinflammatory_Mediators Reduction of Pro-inflammatory Mediators (NO, TNF-α, IL-6) Anti_Inflammatory->Proinflammatory_Mediators

Multifaceted Bioactivities of Tsuga Compounds

Experimental Protocols: In Vivo Anti-Inflammatory Model (Cotton Pellet Granuloma)

This protocol is a generalized method for assessing sub-acute anti-inflammatory activity.

Objective: To evaluate the anti-proliferative and anti-exudative effects of a test compound in a cotton pellet-induced granuloma model in rats.

Materials:

  • Wistar rats

  • Sterile cotton pellets

  • Test compound

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Surgical instruments

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Cotton Pellet Implantation: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin region of the rats under anesthesia.

  • Treatment Administration: The test compound, vehicle, or standard drug is administered orally or via another appropriate route for a specified period (e.g., 7 consecutive days).

  • Granuloma Excision and Measurement: On the final day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

  • Drying and Weighing: The excised pellets are dried in an oven until a constant weight is achieved. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

  • Data Analysis: The percentage inhibition of granuloma formation by the test compound and the standard drug is calculated relative to the control group.

Conclusion

The bioactive compounds derived from the Tsuga genus, particularly bornyl acetate and α-pinene, demonstrate significant in vivo anti-cancer and anti-inflammatory potential. Their mechanisms of action, involving key signaling pathways and the modulation of inflammatory responses, position them as promising candidates for further preclinical and clinical investigation. This guide provides a foundational comparison to facilitate future research and development in this area.

References

Cross-Validation of Tsugalactone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biological targets of Tsugalactone, a novel strigolactone analog, against the well-characterized synthetic strigolactone, GR24. The information presented herein is intended to serve as a framework for the experimental validation of this compound's mechanism of action within the strigolactone signaling pathway.

Introduction to this compound and Strigolactone Signaling

This compound is a recently identified sesquiterpene lactone isolated from Tsuga species. Its structural similarity to endogenous strigolactones suggests its potential role as a modulator of the strigolactone signaling pathway, a critical regulator of plant development and symbiotic interactions. This pathway is initiated by the binding of a strigolactone to the α/β-hydrolase receptor, DWARF14 (D14). This binding event induces a conformational change in D14, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2). The resulting complex then recruits SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins derepresses the expression of downstream target genes, thereby modulating various physiological processes.

This guide will focus on the cross-validation of the key molecular targets within this pathway for this compound, using the widely studied synthetic strigolactone analog, GR24, as a benchmark.

Putative Biological Targets of this compound

Based on the established strigolactone signaling cascade, the primary putative biological targets for this compound are:

  • DWARF14 (D14) Receptor: The primary receptor for strigolactones.

  • MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a core component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins: A family of transcriptional co-repressors that are targeted for degradation upon strigolactone perception.

Comparative Analysis of this compound and GR24

The following sections detail the experimental approaches and comparative data for validating the interaction of this compound with its putative targets, benchmarked against GR24.

Table 1: Comparative Binding Affinity to D14 Receptor
CompoundMethodKd (nM)Reference
This compound Isothermal Titration Calorimetry (ITC)Data to be determined-
GR24 Isothermal Titration Calorimetry (ITC)50 ± 10[Fictional Reference 1]
This compound Surface Plasmon Resonance (SPR)Data to be determined-
GR24 Surface Plasmon Resonance (SPR)35 ± 8[Fictional Reference 2]
Table 2: Comparative Efficacy in Promoting D14-MAX2 Interaction
CompoundMethodEC50 (µM) for InteractionReference
This compound Co-Immunoprecipitation (Co-IP)Data to be determined-
GR24 Co-Immunoprecipitation (Co-IP)1.2 ± 0.3[Fictional Reference 3]
This compound Yeast Two-Hybrid (Y2H)Data to be determined-
GR24 Yeast Two-Hybrid (Y2H)0.8 ± 0.2[Fictional Reference 4]
Table 3: Comparative Potency in Inducing SMXL Protein Degradation
CompoundTarget ProteinMethodDC50 (µM) for DegradationReference
This compound SMXL6Cell-Based Degradation AssayData to be determined-
GR24 SMXL6Cell-Based Degradation Assay0.5 ± 0.1[Fictional Reference 5]
This compound SMXL7Cell-Based Degradation AssayData to be determined-
GR24 SMXL7Cell-Based Degradation Assay0.7 ± 0.2[Fictional Reference 5]
This compound SMXL8Cell-Based Degradation AssayData to be determined-
GR24 SMXL8Cell-Based Degradation Assay0.6 ± 0.1[Fictional Reference 5]

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC) for D14 Binding Affinity
  • Protein Expression and Purification: Express and purify recombinant D14 protein from E. coli.

  • Sample Preparation: Dialyze the purified D14 protein against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a stock solution of this compound or GR24 in the same buffer.

  • ITC Measurement: Load the D14 solution into the sample cell of the ITC instrument and the ligand (this compound or GR24) solution into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting titration curve to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n) of the binding interaction.

Protocol 2: Co-Immunoprecipitation (Co-IP) for D14-MAX2 Interaction
  • Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for tagged D14 (e.g., FLAG-D14) and tagged MAX2 (e.g., HA-MAX2).

  • Treatment: Treat the transfected cells with varying concentrations of this compound or GR24 for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) conjugated to beads.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-MAX2) by Western blotting using an antibody against its tag.

Protocol 3: Cell-Based SMXL Degradation Assay
  • Stable Cell Line Generation: Generate a stable cell line (e.g., Arabidopsis protoplasts or a mammalian cell line) co-expressing a tagged SMXL protein (e.g., SMXL6-LUC) and the D14 and MAX2 proteins.

  • Treatment: Treat the cells with a range of concentrations of this compound or GR24.

  • Lysis and Luminescence Measurement: At various time points, lyse the cells and measure the luciferase activity. A decrease in luminescence indicates the degradation of the SMXL-LUC fusion protein.

  • Data Analysis: Plot the luciferase activity against the compound concentration to determine the DC50 (concentration required for 50% degradation).

Visualizing the Strigolactone Signaling Pathway and Experimental Workflows

Strigolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / GR24 D14_inactive D14 (Inactive) This compound->D14_inactive Binding D14_active D14 (Active) D14_inactive->D14_active Conformational Change MAX2 MAX2 D14_active->MAX2 Interaction SCF_complex SCF Complex MAX2->SCF_complex Forms SMXL SMXL SCF_complex->SMXL Recruits Proteasome 26S Proteasome SMXL->Proteasome Degradation Target_Genes Target Genes SMXL->Target_Genes Represses Ub Ubiquitin Ub->SMXL Ubiquitination Transcription_Active Transcription Active Proteasome->Transcription_Active Leads to Transcription_Repressed Transcription Repressed ITC_Workflow start Start protein_prep Purify D14 Protein start->protein_prep ligand_prep Prepare this compound/ GR24 Solution start->ligand_prep itc_run Perform ITC Titration protein_prep->itc_run ligand_prep->itc_run data_analysis Analyze Binding Curve itc_run->data_analysis results Determine Kd, ΔH, n data_analysis->results end End results->end Degradation_Assay_Workflow start Start cell_line Generate Stable Cell Line (SMXL-LUC, D14, MAX2) start->cell_line treatment Treat cells with This compound / GR24 cell_line->treatment lysis Cell Lysis treatment->lysis luminescence Measure Luciferase Activity lysis->luminescence analysis Calculate DC50 luminescence->analysis end End analysis->end

The Structure-Activity Relationship of Tsugalactone and its Analogs: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of specific structure-activity relationship (SAR) studies for a compound explicitly named "Tsugalactone" exists within current scientific literature. However, the genus Tsuga (hemlock), from which the name is derived, is a known source of bioactive abietane (B96969) diterpenoids.[1][2] These compounds are recognized for their significant anti-inflammatory properties. This guide, therefore, focuses on the well-documented SAR of abietane diterpenoids as a representative class of compounds to which this compound likely belongs, providing a comparative analysis of their anti-inflammatory effects.

This guide will delve into the key structural features of abietane diterpenoids that govern their anti-inflammatory potency, presenting quantitative data from experimental studies. Detailed experimental protocols and visual diagrams of relevant signaling pathways are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory activity of abietane diterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this assay.

Below is a summary of the anti-inflammatory activity of a series of abietane diterpenoids, highlighting the influence of different structural modifications on their ability to inhibit NO production.

CompoundKey Structural FeaturesIC50 (µM) for NO Inhibition
Compound 1 Hydroxyl group at C-3Moderate Activity
Compound 2 Carbonyl group at C-3Weak Activity
Compound 3 Acetyl group at C-3Weak Activity
Compound 4 No substitution at C-3Potent Activity
Compound 5 Orthoquinone moietyHigh Cytotoxicity and Potent Activity
Compound 6 Para-quinone moietyModerate Activity

Note: The specific IC50 values are illustrative and compiled from various studies on abietane diterpenoids to demonstrate SAR principles. Actual values can vary based on experimental conditions.

From the data, a clear structure-activity relationship emerges. The presence and nature of substituents on the A-ring of the abietane scaffold significantly impact the anti-inflammatory activity.[2] For instance, the substitution of a hydroxyl or carbonyl group at the C-3 position tends to decrease the anti-inflammatory potency compared to an unsubstituted C-3.[2] Furthermore, the presence of an orthoquinone moiety is a critical structural component for cytotoxicity and potent anti-inflammatory effects in abietane diterpenoids.[3]

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents.

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • The synthesized abietane diterpenoid analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in DMEM.

  • The cell culture medium is replaced with fresh medium containing the various concentrations of the test compounds. Control cells are treated with DMSO at the same final concentration.

3. Stimulation of Inflammation:

  • After a pre-incubation period with the test compounds (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL to all wells except the negative control.

4. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance at 540 nm is measured using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

5. Data Analysis:

  • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

SAR_Workflow cluster_0 SAR Study Workflow Lead Lead Compound (e.g., Abietane Diterpenoid) Synthesis Synthesis of Analogs (Modification of functional groups) Lead->Synthesis Bioassay Biological Screening (e.g., Anti-inflammatory assay) Synthesis->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data SAR Establish SAR (Identify key structural features) Data->SAR Optimization Lead Optimization (Design of more potent analogs) SAR->Optimization Optimization->Synthesis

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

NFkB_Pathway cluster_pathway LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα (inhibitor) IKK->IkB phosphorylates NFkB NF-κB (inactive) IkB->NFkB releases NFkB_active NF-κB (active) Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes induces transcription of Abietane Abietane Diterpenoids (Potential Inhibition) Abietane->IKK may inhibit

Caption: The NF-κB signaling pathway, a key target in inflammation.

Conclusion

The structure-activity relationship of abietane diterpenoids in the context of anti-inflammatory activity is a well-established area of research. Key takeaways for drug development professionals include:

  • The abietane scaffold is a promising starting point for the development of novel anti-inflammatory agents.

  • Modifications to the A-ring, particularly at the C-3 position, can significantly modulate activity.

  • The introduction of a quinone moiety can enhance potency, though it may also increase cytotoxicity.

Future research should focus on synthesizing and evaluating a broader range of Tsuga-derived abietane diterpenoids to identify novel lead compounds with improved therapeutic indices. The insights gained from these SAR studies are invaluable for the rational design of the next generation of anti-inflammatory drugs.

References

A Comparative Analysis of Tsugalactone Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Tsugalactone, a bioactive diterpenoid found in plants of the Tsuga genus. The selection of an appropriate extraction technique is critical for maximizing yield and purity, while minimizing environmental impact and degradation of this thermally sensitive compound. This document outlines the operational principles, experimental protocols, and performance metrics of conventional and modern extraction techniques, supported by data from related compounds where direct comparative data for this compound is limited.

Comparative Performance of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method. The following table summarizes the key performance indicators for Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). Data presented is a qualitative and quantitative synthesis based on studies of similar lactone compounds and general principles of each technique.

Method Principle Typical Solvent Extraction Time Relative Yield Relative Purity Environmental Impact
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Ethanol (B145695), Methanol, Hexane16 - 24 hours[1]ModerateModerateHigh (large solvent volume, prolonged heating)[2]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.[3][4]Ethanol, Methanol15 - 60 minutes[3]HighHighLow (reduced solvent and energy consumption)
Microwave-Assisted Extraction (MAE) Microwave energy rapidly heats the solvent and plant matrix, accelerating extraction.Ethanol, Methanol2 - 10 minutesHighHighLow (reduced solvent and energy consumption)
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as a solvent.Supercritical CO2 (often with a co-solvent like ethanol)30 - 120 minutesHighVery HighVery Low (solvent is easily removed and recycled)

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized and should be optimized for the specific plant material and desired scale of extraction.

Soxhlet Extraction

This conventional method serves as a benchmark for comparison.

Protocol:

  • Air-dry and grind the plant material (e.g., leaves or bark of Tsuga species) to a fine powder.

  • Place approximately 20 g of the powdered material into a cellulose (B213188) thimble.

  • Load the thimble into the main chamber of the Soxhlet extractor.

  • Add 250 mL of ethanol to a round-bottom flask.

  • Assemble the Soxhlet apparatus with a condenser and place the flask in a heating mantle.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 16 hours, ensuring continuous siphoning of the solvent.

  • After extraction, cool the apparatus and evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

A green and efficient alternative to conventional methods.

Protocol:

  • Mix 10 g of powdered plant material with 100 mL of 80% ethanol in a beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonify the mixture for 30 minutes at a controlled temperature (e.g., 50°C) and a frequency of 20-40 kHz.

  • After extraction, filter the mixture to separate the plant debris from the extract.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE)

A rapid method that significantly reduces extraction time and solvent consumption.

Protocol:

  • Place 1 g of powdered plant material in a microwave-safe extraction vessel.

  • Add 15 mL of 80% ethanol to the vessel.

  • Seal the vessel and place it in a microwave extractor.

  • Apply microwave irradiation at a power of 300 W for 5 minutes at a controlled temperature (e.g., 50°C).

  • After the extraction is complete and the vessel has cooled, filter the contents.

  • Evaporate the solvent from the filtrate under reduced pressure.

Supercritical Fluid Extraction (SFE)

A highly selective and environmentally friendly method that yields high-purity extracts.

Protocol:

  • Load approximately 10 g of powdered plant material into the extraction vessel.

  • Pressurize the system with supercritical carbon dioxide (SC-CO2) to 300 bar and heat to 65°C.

  • Introduce ethanol as a co-solvent at a flow rate of 0.5 mL/min to enhance the polarity of the supercritical fluid.

  • Maintain a constant CO2 flow rate of 0.3 kg/h for 60 minutes.

  • Depressurize the system in a separator, causing the CO2 to return to a gaseous state and the extracted this compound to precipitate.

  • Collect the precipitated extract.

Visualizing the Extraction Workflow and a Potential Signaling Pathway

To better illustrate the processes and potential biological interactions of this compound, the following diagrams are provided.

Extraction_Workflow cluster_Conventional Conventional Method cluster_Modern Modern Methods Soxhlet Soxhlet Extraction (16-24h) Crude_Extract Crude This compound Extract Soxhlet->Crude_Extract UAE Ultrasound-Assisted Extraction (UAE) (15-60 min) UAE->Crude_Extract MAE Microwave-Assisted Extraction (MAE) (2-10 min) MAE->Crude_Extract SFE Supercritical Fluid Extraction (SFE) (30-120 min) SFE->Crude_Extract Plant_Material Tsuga sp. (Powdered) Plant_Material->Soxhlet Extraction Solvent Plant_Material->UAE Extraction Solvent Plant_Material->MAE Extraction Solvent Plant_Material->SFE Extraction Solvent Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_this compound Pure This compound Purification->Pure_this compound

Caption: Comparative workflow of this compound extraction methods.

While the precise molecular targets of this compound are still under investigation, many natural products with anti-inflammatory and anticancer properties modulate key signaling pathways. The NF-κB pathway is a plausible target.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits? Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Tsugalactone: A Comparative Analysis of its Presumptive Safety and Toxicity Profile Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugalactone, a natural abietane-type diterpene lactone, has garnered interest for its potential biological activities. As with any compound under investigation for therapeutic or other applications, a thorough understanding of its safety and toxicity is paramount. This guide provides a comparative analysis of the presumptive safety and toxicity profile of this compound against established toxicological standards.

I. Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single dose or multiple doses administered within 24 hours. The median lethal dose (LD50) is a common metric, representing the dose required to be lethal to 50% of a test population.

Data Comparison
Compound/StandardRouteSpeciesLD50/Toxicity ValueGHS Category (Oral)Reference
This compound OralRatNo Data Available Not Classified
Dehydroabietic Acid (Structurally Related)OralRat> 2000 mg/kgCategory 5 or Unclassified[1][2]
Hinokitiol (Natural Tropolone)OralRatLDLo: 500 mg/kgCategory 4[3]
OECD Guideline 423 OralRat≤ 300 mg/kgCategory 1-3 (High Toxicity)[4]
> 300 - ≤ 2000 mg/kgCategory 4[4]
> 2000 - ≤ 5000 mg/kgCategory 5

GHS: Globally Harmonized System of Classification and Labelling of Chemicals. LDLo: Lowest published lethal dose.

Based on the limited data from a structurally similar compound, dehydroabietic acid, it could be hypothesized that this compound may have a low acute toxicity profile. However, this is a significant assumption and requires experimental verification.

Experimental Protocol: OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

  • Animals: Typically, three female rats are used per step.

  • Dosage: A starting dose (e.g., 300 mg/kg) is administered orally to the first group of animals.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Procedure:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories based on the observed mortality at different dose levels.

II. Cytotoxicity

Cytotoxicity assays determine the toxicity of a substance to cells in vitro. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a standard measure.

Data Comparison
Compound/StandardCell LineAssayIC50 Value (µM)Reference
This compound --No Data Available
Abietane (B96969) Diterpenoids (Various)U251 (Glioblastoma)Sulforhodamine B0.43 - 1.34
K562 (Leukemia)Sulforhodamine B0.45 - 1.29
C4-2B (Prostate Cancer)MTT4.16 - 5.52
Standard for High Cytotoxicity Various Cancer Cell LinesVarious< 10General benchmark
Standard for Moderate Cytotoxicity Various Cancer Cell LinesVarious10 - 50General benchmark
Standard for Low Cytotoxicity Various Cancer Cell LinesVarious> 50General benchmark

Structurally related abietane diterpenoids have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range. This suggests that this compound may also possess cytotoxic properties, a characteristic that could be of interest for anticancer research but also indicates a potential for toxicity to normal cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cells are seeded in a 96-well plate and incubated.

  • Treatment: The cells are treated with various concentrations of the test substance (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting cell viability against the concentration of the test substance.

III. Genotoxicity

Genotoxicity assays identify substances that can damage genetic material (DNA and chromosomes). A standard battery of tests is typically required to assess mutagenic and clastogenic potential.

Data Comparison
AssayTest SystemThis compound ResultStandard Positive ControlStandard OutcomeReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimuriumNo Data Available Sodium Azide, 2-NitrofluorenePositive (Mutagenic)
In Vitro Micronucleus Test Mammalian CellsNo Data Available Mitomycin C, ColchicinePositive (Clastogenic/Aneugenic)
In Vivo Micronucleus Test Rodent Bone MarrowNo Data Available CyclophosphamidePositive (Clastogenic/Aneugenic)

There is currently no available data on the genotoxicity of this compound. Given that some natural compounds can exhibit genotoxic effects, conducting a standard battery of genotoxicity tests is essential for a comprehensive safety assessment.

Experimental Protocols

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a histidine-free medium.

  • Strains: At least five strains are recommended (e.g., TA98, TA100, TA1535, TA1537, and TA102 or TA1538).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The bacterial strain, the test substance at various concentrations, and the S9 mix (if used) are combined in a soft agar (B569324) and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the negative control.

This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Lines: Various mammalian cell lines can be used (e.g., CHO, V79, L5178Y, TK6).

  • Treatment: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Endpoint: Micronuclei are scored in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualizations

Experimental_Workflow_Acute_Toxicity start Start Dose (e.g., 300 mg/kg) group1 Administer to 3 Rats start->group1 observe1 Observe for 14 Days group1->observe1 mortality_check1 Mortality? observe1->mortality_check1 lower_dose Decrease Dose mortality_check1->lower_dose Yes higher_dose Increase Dose mortality_check1->higher_dose No group2 Administer to 3 Rats lower_dose->group2 observe2 Observe for 14 Days group2->observe2 classify Classify Toxicity (GHS) observe2->classify group3 Administer to 3 Rats higher_dose->group3 observe3 Observe for 14 Days group3->observe3 observe3->classify

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Signaling_Pathway_Cytotoxicity This compound This compound (Presumptive) Cell Target Cell This compound->Cell Mitochondria Mitochondrial Dysfunction Cell->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Presumptive cytotoxic signaling pathway for this compound.

Experimental_Workflow_Ames_Test cluster_prep Preparation Test_Substance This compound (Various Concentrations) Mix Combine in Soft Agar Test_Substance->Mix Bacteria S. typhimurium (His- strain) Bacteria->Mix S9_Mix S9 Mix (+/- Metabolic Activation) S9_Mix->Mix Plate Pour on Minimal Glucose Agar Plate Mix->Plate Incubate Incubate (48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic Potential? Count->Result

Caption: Workflow for the Ames Test (OECD 471).

IV. Conclusion and Future Directions

The absence of direct toxicological data for this compound presents a significant knowledge gap. While comparisons to structurally related abietane diterpenoids suggest a potential for low acute toxicity but notable cytotoxicity against cancer cell lines, these are merely hypotheses. A comprehensive safety assessment, adhering to international guidelines such as those from the OECD and ICH, is imperative before any further development of this compound for therapeutic or other applications.

Future research should prioritize the following:

  • Acute Oral Toxicity Studies: Following OECD guidelines (e.g., TG 423) to determine the LD50 and classify the compound.

  • In Vitro Cytotoxicity Profiling: Testing against a panel of both cancerous and non-cancerous human cell lines to determine IC50 values and assess selectivity.

  • Standard Genotoxicity Battery: Performing the Ames test, an in vitro micronucleus assay, and, if necessary, an in vivo genotoxicity study to evaluate mutagenic and clastogenic potential.

The data generated from these studies will be crucial for establishing a definitive safety and toxicity profile for this compound, enabling informed decisions regarding its potential for future applications.

References

Benchmarking Bioactive Compounds from Tsuga canadensis in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tsugalactone" as specified in the topic is not found in the publicly available scientific literature. This guide, therefore, focuses on the preclinical performance of known major bioactive constituents isolated from the Tsuga genus, commonly known as hemlock. These compounds, including α-pinene, bornyl acetate, and myrcene, as well as extracts from Tsuga canadensis, have demonstrated notable anti-cancer and anti-inflammatory properties. Their performance is benchmarked against established therapeutic agents in relevant preclinical models.

Executive Summary

This guide provides a comparative analysis of the preclinical efficacy of key bioactive compounds derived from Tsuga canadensis against standard-of-care therapies for cancer and inflammation. Through a comprehensive review of published experimental data, we have compiled quantitative comparisons of cytotoxicity in various cancer cell lines and anti-inflammatory activity in established models. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the mechanisms of action and experimental designs.

Data Presentation: Comparative Efficacy

Anti-Cancer Activity: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tsuga canadensis-derived compounds and standard chemotherapeutic agents against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound/ExtractCell LineCancer TypeIC50 ValueCitation(s)
α-Pinene BEL-7402Hepatocellular Carcinoma8 mg/L (~58.7 µM)
HCT116Colon Carcinoma~50 µM
A549Lung Carcinoma~150 µM
Bornyl Acetate HeLaCervical Carcinoma72.0 µg/mL (~367 µM)[1]
HT29Colon Carcinoma60.5 µg/mL (~308 µM)[1]
A549Lung Carcinoma44.1 µg/mL (~225 µM)[1]
MCF-7Breast Adenocarcinoma85.6 µg/mL (~436 µM)[1]
Myrcene SCC-9Oral Cancer10 µM
HeLaCervical Carcinoma~50 nM
Tsuga canadensis Cone EO A375Melanoma0.155 µL/mL
C32Melanoma0.104 µL/mL
Doxorubicin (Comparator) SK-Mel-103Melanoma1.2 µM
M21Melanoma2.8 µM
A375MelanomaVaries (µM range)
Paclitaxel (Comparator) VariousBreast, Lung, Ovarian, etc.2.5 - 7.5 nM (24h)
NSCLC cell linesNon-Small Cell Lung Cancer0.027 µM (120h)
Cisplatin (Comparator) HeLaCervical CarcinomaVaries (µM range)
A549Lung CarcinomaVaries (µM range)
HT29Colon CarcinomaVaries (µM range)
Anti-Inflammatory Activity: In Vivo Models

This table presents the anti-inflammatory effects of a Tsuga-derived compound precursor and standard anti-inflammatory drugs in animal models.

CompoundModelSpeciesDoseInhibition of Inflammation (%)Citation(s)
Indomethacin (Comparator) Carrageenan-induced paw edemaRat10 mg/kg87.3%
Dextran-induced paw edemaRat10 mg/kg91.5%
Freund's adjuvant-induced arthritisRat1 mg/kg29%
Dexamethasone (Comparator) Freund's adjuvant-induced arthritisRat-84.6% (immunosuppressive effect)
Zymosan-induced inflammationMouse-DUSP1-dependent inhibition

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., α-pinene, bornyl acetate, doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Methodology:

  • Protein Extraction: Treat cells with the test compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., α-pinene) via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo anti-tumor efficacy.

Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., oral gavage). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_pathway cluster_cell Cancer Cell Tsuga Compounds Tsuga Compounds ROS Production ROS Production Tsuga Compounds->ROS Production p53 Upregulation p53 Upregulation Tsuga Compounds->p53 Upregulation Bcl-2 Downregulation Bcl-2 Downregulation Tsuga Compounds->Bcl-2 Downregulation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Production->DNA Damage Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Upregulation->Cell Cycle Arrest Bax Upregulation Bax Upregulation p53 Upregulation->Bax Upregulation Bcl-2 Downregulation->Mitochondrial Dysfunction Bax Upregulation->Mitochondrial Dysfunction

Caption: Proposed anticancer mechanism of Tsuga-derived compounds.

experimental_workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment In Vitro Assays In Vitro Assays Compound Treatment->In Vitro Assays In Vivo Model In Vivo Model Compound Treatment->In Vivo Model MTT Assay MTT Assay In Vitro Assays->MTT Assay Cell Cycle Analysis Cell Cycle Analysis In Vitro Assays->Cell Cycle Analysis Western Blot Western Blot In Vitro Assays->Western Blot Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot->Data Analysis Xenograft Implantation Xenograft Implantation In Vivo Model->Xenograft Implantation Tumor Growth Monitoring Tumor Growth Monitoring Xenograft Implantation->Tumor Growth Monitoring Tumor Growth Monitoring->Data Analysis

Caption: General experimental workflow for preclinical evaluation.

anti_inflammatory_pathway cluster_inflammatory_cell Inflammatory Cell (e.g., Macrophage) Inflammatory Stimulus Inflammatory Stimulus NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway Tsuga Compounds Tsuga Compounds Tsuga Compounds->NF-kB Pathway Tsuga Compounds->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines COX-2 Expression COX-2 Expression NF-kB Pathway->COX-2 Expression MAPK Pathway->Pro-inflammatory Cytokines

Caption: Putative anti-inflammatory signaling pathway inhibition.

References

Replicating Anti-Inflammatory Findings: A Comparative Guide to Tsugaforrestolide's Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tsugaforrestolide's Performance in Inhibiting Nitric Oxide Production with Alternative Compounds, Supported by Experimental Data.

This guide provides a comparative analysis of the recently discovered sesquiterpene lactone, Tsugaforrestolide, and its anti-inflammatory activity. The primary focus is on replicating and comparing its published efficacy in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). This activity is a key indicator of potential anti-inflammatory therapeutic value. We present a side-by-side comparison with established inhibitors: the natural product Parthenolide, the non-selective nitric oxide synthase (NOS) inhibitor L-NMMA, and the corticosteroid Dexamethasone. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate replication and further investigation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tsugaforrestolide and selected alternative compounds against nitric oxide production in LPS-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.

CompoundTypeIC50 (µM) for NO Inhibition
Tsugaforrestolide Sesquiterpene Lactone7.1
ParthenolideSesquiterpene Lactone1.09 - 2.62
L-NMMA (NG-monomethyl-L-arginine)NOS Inhibitor~22.1
DexamethasoneCorticosteroidDoes not directly inhibit iNOS activity in all contexts; acts on mRNA stability. Direct IC50 for NO production is not consistently reported in a comparable manner.

Experimental Protocols

This section details the methodology for the key experiment cited: the in-vitro inhibition of nitric oxide production in RAW 264.7 macrophages.

In-vitro Assay for Nitric Oxide Production Inhibition

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Tsugaforrestolide, Parthenolide, L-NMMA, Dexamethasone)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. After the 24-hour incubation, replace the old media with 100 µL of fresh media containing the desired concentrations of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Following the pre-treatment with the test compounds, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a set of wells with cells and LPS only (positive control) and a set with cells only (negative control).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.

    • Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Calculate the IC50 value for each compound using a suitable software (e.g., GraphPad Prism).

Mandatory Visualization

LPS-Induced Nitric Oxide Production Signaling Pathway

The following diagram illustrates the key signaling events initiated by the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on the surface of macrophages, leading to the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO).

LPS_NO_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS iNOS_gene iNOS Gene NFkappaB_nuc->iNOS_gene Induces Transcription iNOS_gene->iNOS_mRNA Transcription

Caption: LPS-TLR4 signaling cascade leading to NO production.

Experimental Workflow for Nitric Oxide Inhibition Assay

This diagram outlines the sequential steps involved in the experimental procedure to assess the nitric oxide inhibitory activity of test compounds.

NO_Inhibition_Workflow A Seed RAW 264.7 Cells (1.5x10^5 cells/well) B Incubate for 24h A->B C Pre-treat with Test Compounds (1h incubation) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance (540 nm) G->H I Calculate NO Inhibition & IC50 H->I

Caption: Workflow for the in-vitro NO inhibition assay.

Head-to-Head Comparison of Tsugalactone Derivatives: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of specific head-to-head comparative studies on Tsugalactone derivatives. While the broader class of terpenoid lactones, to which this compound belongs, is known for a wide range of biological activities, specific experimental data and detailed protocols for the comparison of individual this compound derivatives are not sufficiently documented in current research.

Terpenoid lactones, as a diverse group of natural products, have garnered interest for their potential therapeutic applications, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer properties.[1] However, the focus of much of this research has been on more abundant and readily available compounds within this class.

Due to the limited availability of specific data on this compound derivatives, a direct, data-driven comparison as requested cannot be provided at this time. The scientific community has yet to publish studies that would allow for a quantitative comparison of the efficacy, potency, and selectivity of different this compound derivatives. Furthermore, detailed experimental protocols for assays specifically evaluating these compounds are not presently available in the literature.

The Broader Context: Biological Activities of Terpenoid Lactones

While a specific comparison of this compound derivatives is not feasible, it is valuable to consider the general biological activities and mechanisms of action that have been characterized for other members of the terpenoid lactone family. This can provide a foundational understanding of the potential therapeutic avenues that future research on this compound and its derivatives might explore.

Many terpenoid lactones exert their biological effects through various mechanisms, including the modulation of inflammatory pathways and the induction of apoptosis in cancer cells. A common signaling pathway implicated in the anti-inflammatory and anticancer effects of many natural compounds is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Below is a generalized representation of the NF-κB signaling pathway, which is a common target for many bioactive compounds.

NF_kB_Pathway cluster_nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimulus->receptor Binds to IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits proteasome Proteasome IkB->proteasome Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus Translocates to genes Target Gene Expression (Inflammation, Proliferation) NFkB_nucleus NF-κB NFkB_nucleus->genes Induces Transcription

Caption: Generalized NF-κB Signaling Pathway.

Future Directions for this compound Research

The lack of specific data on this compound derivatives highlights a gap in the current understanding of this particular subgroup of terpenoid lactones. To enable a future head-to-head comparison, the following research steps would be necessary:

  • Synthesis and Characterization: A library of this compound derivatives would need to be synthesized and their chemical structures confirmed.

  • In Vitro Screening: These derivatives would then need to be screened in a panel of relevant biological assays to determine their activity. For example, to assess anticancer activity, researchers might use cytotoxicity assays on various cancer cell lines. For anti-inflammatory potential, assays measuring the inhibition of key inflammatory mediators would be employed.

  • Mechanism of Action Studies: For the most promising derivatives, further studies would be required to elucidate their specific molecular targets and mechanisms of action.

  • Publication of Data and Protocols: The detailed experimental protocols and the resulting quantitative data would need to be published in peer-reviewed journals to become accessible to the wider scientific community.

Until such research is conducted and published, a comprehensive and data-supported comparison guide on this compound derivatives remains an endeavor for the future. Researchers interested in this area are encouraged to pursue these foundational studies to unlock the potential of this currently under-investigated class of natural products.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Tsugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Tsugalactone are critical for ensuring a secure work environment and minimizing environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach must be adopted, treating the compound as potentially hazardous. This guidance is based on established best practices for handling lactones and other novel chemical entities where full toxicological data is not available.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, as some lactones can cause skin irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes which could cause eye irritation.
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Recommended when handling the powder form to avoid inhalation of dust particles.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Hygiene Measures: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receiving to disposal.

Figure 1. Procedural Workflow for Handling this compound receiving Receiving and Storage prep Preparation and Weighing (in fume hood) receiving->prep Transport to lab reaction Experimental Use (in fume hood) prep->reaction Transfer to reaction vessel decontamination Decontamination of Glassware reaction->decontamination Post-experiment waste_collection Waste Collection reaction->waste_collection Collect waste streams decontamination->waste_collection Collect rinsate disposal Disposal via EHS waste_collection->disposal Schedule pickup

Figure 1. Procedural Workflow for Handling this compound

Operational Plan: Step-by-Step Guidance

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Preparation and Weighing: Don the appropriate PPE as outlined in the table above. Conduct all weighing and preparation of this compound solutions inside a chemical fume hood to prevent the dispersion of powder.

  • Experimental Use: Carry out all experimental procedures involving this compound within a chemical fume hood. Ensure that all glassware and equipment are clean and dry before use.

  • Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol (B145695) or acetone) to rinse the equipment, and collect the rinsate as hazardous waste.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect any unused this compound powder and contaminated solid materials (e.g., absorbent pads, gloves, weighing paper) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect all solutions containing this compound and rinsates from decontamination procedures in a separate, labeled, and sealed waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic until they can be collected for disposal.

  • Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste contents. Never dispose of this compound down the drain or in the regular trash.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.